1-phenyl-1H-imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-phenylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRBJPZIHUDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423720 | |
| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-15-9 | |
| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the broader class of phenylimidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] The presence of a reactive carbaldehyde group at the 2-position, combined with the phenyl substituent at the 1-position, makes this molecule a versatile building block for the synthesis of more complex derivatives with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers in the field.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O | PubChem[2] |
| Molecular Weight | 172.18 g/mol | PubChem[3] |
| CAS Number | 6002-15-9 | BLD Pharm[4] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported; likely higher than 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (103-105 °C) | Inferred from[5] |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| SMILES | C1=CC=C(C=C1)N2C=CN=C2C=O | Thermo Scientific[5] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely downfield, ~9.5-10.5 ppm), the protons on the imidazole ring (~7.0-8.0 ppm), and the protons of the phenyl ring (~7.2-7.8 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the imidazole and phenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The NIST WebBook provides IR spectra for related compounds like 1-methyl-1H-imidazole-2-carbaldehyde, which can serve as a reference.[7]
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published, several established methods for the synthesis of imidazole-2-carbaldehydes can be adapted. A plausible and efficient synthetic route involves the formylation of 1-phenylimidazole.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Formylation
This protocol is a generalized procedure based on common methods for the formylation of heteroaromatic compounds.
Step 1: Synthesis of 1-Phenylimidazole
-
To a solution of imidazole and a suitable copper catalyst (e.g., CuI) in a high-boiling point solvent like DMF or DMSO, add iodobenzene and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-phenylimidazole by column chromatography or recrystallization.
Step 2: Formylation of 1-Phenylimidazole
-
Dissolve 1-phenylimidazole in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The n-BuLi acts as a strong base to deprotonate the C2 position of the imidazole ring.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF serves as the formylating agent.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Step 3: Purification
-
Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and IR spectroscopy and determine its melting point.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations. The imidazole ring itself is relatively stable to many reaction conditions but can influence the reactivity of the aldehyde.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-phenyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can undergo reductive amination to form various secondary or tertiary amines. This is a powerful method for introducing diverse substituents.
-
Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.
-
Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines to form hydrazones, and primary amines to form Schiff bases (imines). These derivatives are often investigated for their biological activities. The formation of Schiff bases from imidazole aldehydes is a widely explored area in the synthesis of potential therapeutic agents.[8]
Reaction Scheme: Key Transformations
Caption: Key reactions of this compound.
Applications in Drug Discovery and Materials Science
The imidazole scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] this compound serves as a key intermediate for the synthesis of novel compounds with therapeutic potential.
-
Antimicrobial Agents: The aldehyde can be converted into Schiff bases and other derivatives that can be screened for antimicrobial activity. The imidazole nucleus is a common feature in many antifungal drugs.
-
Anticancer Agents: By modifying the aldehyde group and introducing various substituents, novel compounds can be designed and synthesized to target specific pathways involved in cancer progression. For instance, benzimidazole derivatives, which are structurally related, have been extensively studied as potential anticancer agents.[10]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and derivatives of this compound could be designed as enzyme inhibitors.
-
Materials Science: Heterocyclic aldehydes are also used in the synthesis of functional materials, such as dyes, sensors, and ligands for metal-organic frameworks (MOFs). The specific electronic and coordination properties of this molecule could be exploited in these areas.
Safety and Handling
Based on the GHS information for the related compound 1-phenyl-1H-imidazole-4-carbaldehyde, this compound should be handled with care.[3] It is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. The synthetic routes and chemical transformations outlined in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
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A Technical Guide to 1-Phenyl-1H-imidazole-2-carbaldehyde (CAS No. 6002-15-9): Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, synthesis methodologies, and thorough characterization techniques. Furthermore, it explores the significant role of this compound and its derivatives as versatile scaffolds in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with biological targets such as enzymes and receptors.[2] The this compound, with its strategic placement of a reactive aldehyde group and a phenyl substituent, represents a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential.
Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 6002-15-9 | [3] |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |
Synthesis of this compound
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-step process: the N-arylation of imidazole followed by formylation at the C2 position.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Phenylimidazole
This step can be achieved via a Chan-Lam coupling reaction, a reliable method for forming carbon-nitrogen bonds.
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and a base such as pyridine or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 1-phenylimidazole.
Step 2: Formylation of 1-Phenylimidazole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.
-
In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-phenylimidazole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, which will precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the phenyl ring (in the aromatic region of 7.0-8.0 ppm), and the protons of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the carbons of the phenyl and imidazole rings. It is important to note that tautomerization in 2-phenylimidazolecarbaldehydes can sometimes lead to poor resolution in solution-state ¹³C NMR spectra for the imidazole ring carbons.[4] In such cases, solid-state NMR can be a more reliable technique for complete structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 172.18 g/mol .
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably the formation of Schiff bases.
Antimicrobial Agents
Schiff bases derived from imidazole aldehydes have demonstrated significant antimicrobial activity.[5] The imine linkage (-C=N-) is crucial for their biological action.
Experimental Workflow: Synthesis and Evaluation of a Schiff Base Derivative
Caption: Workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of a primary amine (e.g., a substituted aniline) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for a few hours, monitoring the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the pure Schiff base.
The synthesized Schiff bases can then be screened for their antibacterial and antifungal activities using standard methods like the minimum inhibitory concentration (MIC) assay.
Anticancer Agents
The imidazole scaffold is a common feature in many anticancer agents.[5] Derivatives of this compound can be designed to target various pathways involved in cancer progression. For instance, they can be modified to create inhibitors of specific kinases or to interact with DNA.[5] The synthesis of more complex heterocyclic systems, often starting from aldehydes, is a common strategy in the development of novel anticancer drugs.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its straightforward, albeit multi-step, synthesis and the reactivity of its aldehyde group make it a valuable building block for creating diverse chemical libraries. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this compound in their drug discovery endeavors.
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An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, explore synthetic strategies, detail its spectroscopic signature, and discuss its relevance in the landscape of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow imidazole-containing molecules to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of imidazole have been reported to exhibit anticancer, antifungal, anti-inflammatory, and antimicrobial properties, among others.[3][4] The introduction of a phenyl group at the 1-position and a carbaldehyde at the 2-position of the imidazole ring, as in this compound, creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality, in particular, serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.
Molecular Structure and Properties
The molecular formula of this compound is C₁₀H₈N₂O, with a molecular weight of 172.19 g/mol . The structure consists of a central imidazole ring substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | Thermo Fisher Scientific |
| Molecular Weight | 172.19 g/mol | Thermo Fisher Scientific |
| CAS Number | 6002-15-9 | Thermo Fisher Scientific |
| IUPAC Name | This compound | Thermo Fisher Scientific |
| SMILES | O=Cc1ncn(c1)c2ccccc2 | Thermo Fisher Scientific |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, drawing from established methodologies for the synthesis of substituted imidazoles.[7][8] A logical synthetic route involves the N-arylation of imidazole followed by formylation at the C2 position.
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An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, derivative: 1-phenyl-1H-imidazole-2-carbaldehyde . This molecule combines the essential imidazole core with a reactive aldehyde functionality and a phenyl substituent, creating a versatile platform for synthetic elaboration and a candidate for biological evaluation.
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic methodologies, and an exploration of its potential applications in drug discovery, drawing upon the established biological activities of related phenyl-imidazole compounds.
Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₁₀H₈N₂O | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| CAS Number | 6002-15-9 | [3] |
| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic aldehydes. |
| Melting Point | Not experimentally determined. For comparison, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has a melting point of 103-105 °C. | [3][4] |
| Boiling Point | Not determined. Expected to be high due to its molecular weight and polar nature. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility of aromatic aldehydes. |
| Stability and Storage | Store in an inert atmosphere at 2-8°C. Sensitive to air and heat. | [5] |
Expert Insight: The aldehyde group at the 2-position of the imidazole ring is expected to influence the molecule's electronic properties and reactivity significantly. The N-phenyl substituent will impact its lipophilicity and potential for π-stacking interactions, which can be crucial for binding to biological targets.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected features can be predicted based on the analysis of similar structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely downfield, ~9.5-10.5 ppm), the protons on the imidazole ring, and the protons of the phenyl group. The chemical shifts will be influenced by the electronic environment created by the phenyl and aldehyde substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of 180-190 ppm. Signals for the carbons of the imidazole and phenyl rings will also be present. It is worth noting that tautomerism in imidazole derivatives can sometimes lead to broadened or unobservable signals for the imidazole ring carbons in solution-state NMR.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic rings and C=N stretching of the imidazole ring will also be observable.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 172.18 g/mol . Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the phenyl group.
Synthesis and Reactivity
The synthesis of this compound can be approached through the formylation of the 1-phenyl-1H-imidazole precursor. Two primary methods are plausible: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]
Reaction: 1-phenyl-1H-imidazole + POCl₃/DMF → this compound
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-phenyl-1H-imidazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.
-
The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the formylation of the relatively electron-rich imidazole ring.
-
The basic work-up is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, including:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-phenyl-1H-imidazole-2-carboxylic acid).
-
Reduction: The aldehyde can be reduced to the primary alcohol (1-phenyl-1H-imidazol-2-yl)methanol.
-
Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are particularly valuable for generating libraries of derivatives for biological screening.
Potential Applications in Drug Discovery
The imidazole nucleus is a key feature in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] The presence of the phenyl group and the reactive aldehyde on the imidazole scaffold of this compound makes it an attractive starting point for the development of new therapeutic agents.
Antimicrobial and Antifungal Potential
Many imidazole-containing compounds are potent antifungal agents.[9][12] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The N-phenyl substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes. The aldehyde group provides a handle for the synthesis of various derivatives, such as Schiff bases and chalcones, which have also been shown to possess significant antimicrobial and antifungal activities.[9][10]
Anticancer Potential
Phenyl-imidazole derivatives have emerged as a promising class of anticancer agents.[11][13][14] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest. The ability to synthesize a diverse library of compounds from this compound allows for the exploration of structure-activity relationships and the optimization of anticancer potency.
Signaling Pathway: Potential Mechanism of Action for Phenyl-Imidazole Anticancer Activity
Caption: Potential mechanism of action for anticancer phenyl-imidazole derivatives.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its physicochemical properties make it a suitable scaffold for further chemical modification. The known biological activities of the broader class of phenyl-imidazole derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the therapeutic potential of this compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted and could lead to the development of novel and effective therapeutic agents.
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discovery of N-phenyl imidazole derivatives
An In-depth Technical Guide to the Discovery of N-Phenyl Imidazole Derivatives
Executive Summary
The N-phenyl imidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique electronic and structural characteristics, including the ability to engage in various non-covalent interactions like hydrogen bonding, make it an ideal framework for designing potent and selective modulators of diverse biological targets.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the . We will explore efficient synthetic strategies, delve into key therapeutic applications with a focus on oncology, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols. The narrative is designed to explain the causality behind experimental choices, offering insights grounded in years of application science.
The N-Phenyl Imidazole: A Privileged Scaffold in Drug Discovery
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. This structure is prevalent in nature (e.g., the amino acid histidine) and is a cornerstone of many pharmaceuticals.[3][4] Its prominence stems from several key features:
-
Electronic Versatility : The imidazole ring is aromatic and electron-rich, yet it possesses both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom. This allows it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[1]
-
Heme Iron Ligation : The non-basic nitrogen is an excellent ligand for the heme iron in cytochrome P450 enzymes, leading to the development of potent enzyme inhibitors.[3]
-
Structural Rigidity and Derivatization : The planar imidazole core provides a rigid anchor, while the addition of a phenyl group at the N-1 position introduces a key vector for substitution. This N-phenyl moiety allows for the exploration of vast chemical space, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[2][5]
These intrinsic properties have enabled the development of N-phenyl imidazole derivatives targeting a wide array of proteins, including kinases, metabolic enzymes, and immunomodulatory targets.[5][6][7]
Synthetic Strategies: From Foundational to High-Efficiency Methods
The synthesis of N-phenyl imidazoles can be approached through various routes, from classical multi-step procedures to modern, atom-economical multicomponent reactions. The choice of strategy is often dictated by the desired substitution pattern and the need for library synthesis in a drug discovery context.
A particularly efficient and widely adopted method is the one-pot, three-component reaction . This approach offers significant advantages in terms of speed, yield, and reduced waste, making it ideal for generating a library of analogs for SAR studies.[8][9] A common variant involves the condensation of an α-bromo-ketone, formamide, and a substituted aniline.[7]
For more complex or specifically substituted derivatives, de novo imidazole ring synthesis followed by N-alkylation or N-arylation provides greater control. For instance, an α-bromo-ketone can be reacted with formamide to construct the imidazole ring, followed by a Suzuki coupling or a deprotonation/alkylation step to introduce the desired phenyl or substituted phenyl group.[7]
Below is a generalized workflow illustrating the discovery process for N-phenyl imidazole derivatives, from initial concept to lead optimization.
Caption: High-level workflow for the discovery and optimization of N-phenyl imidazole derivatives.
Therapeutic Applications & Key Biological Targets
The structural versatility of the N-phenyl imidazole scaffold has led to its exploration in numerous disease areas, with oncology being the most prominent.
Anticancer Activity and Kinase Inhibition
Many N-phenyl imidazole derivatives function as potent anticancer agents by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[4][8] Kinase inhibitors containing this scaffold, such as Nilotinib and Asciminib, are successful clinical drugs.[8][9] The imidazole core can form critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket, while the N-phenyl group extends into a deeper hydrophobic pocket, allowing for substitutions that enhance potency and selectivity.
Key kinase targets successfully modulated by N-phenyl imidazole derivatives include:
-
ABL1 Kinase : A target in chronic myelogenous leukemia (CML).[8][9]
-
Bruton's Tyrosine Kinase (BTK) : Important in B-cell malignancies.[5]
-
VEGFR-2 : A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[4]
Caption: Mechanism of action for N-phenyl imidazole kinase inhibitors.
The cytotoxic potential of these compounds has been demonstrated across a range of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | A549 (Lung) | 7.5 | [6][8] |
| 4f | HeLa (Cervical) | 9.3 | [6][8] |
| 4f | MCF-7 (Breast) | 8.9 | [6][8] |
| 4e | A549 (Lung) | 11.1 | [8][9] |
| 4e | HeLa (Cervical) | 10.2 | [8][9] |
| 35 | MCF-7 (Breast) | 3.37 | [4] |
| 36 | MCF-7 (Breast) | 6.30 | [4] |
| KIM-161 (5a) | T24 (Bladder) | 56.11 | [10] |
| KIM-111 (5b) | T24 (Bladder) | 67.29 | [10] |
Immuno-Oncology: Targeting Indoleamine 2,3-Dioxygenase (IDO)
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment. It is therefore a high-value target for cancer immunotherapy. 4-phenyl-imidazole (4-PI) was identified as a potent inhibitor of IDO.[7] Structural studies revealed that the N-1 nitrogen of the imidazole ring binds directly to the heme iron at the enzyme's active site. This finding provided a clear mechanistic anchor for designing more potent derivatives.[7]
Structure-Activity Relationship (SAR) Insights
The development of potent N-phenyl imidazole derivatives is a logic-driven process guided by SAR. The goal is to understand how specific chemical modifications translate into changes in biological activity.
-
N-1 vs. N-3 Imidazole Substitution : For IDO inhibitors, studies showed that substituting the N-1 position of the imidazole ring completely abolished activity. This confirmed that the N-1 nitrogen's ability to bind the heme iron is essential. Conversely, substitution at the N-3 position was well-tolerated, allowing for modifications to improve properties like solubility without sacrificing potency.[7]
-
Substitution on the Phenyl Ring : The phenyl ring often sits in a specific pocket of the target protein. For IDO, adding hydroxyl groups at the ortho or meta positions of the phenyl ring was predicted to form hydrogen bonds with Serine 167 in the active site, thereby increasing binding affinity.[7] For anticancer agents, adding electron-withdrawing groups like fluorine to the phenyl ring has been shown to enhance cytotoxic activity, as seen in compound 4f.[8]
-
The Carboxamide Linker : In scaffolds like N-phenyl-1H-imidazole-5-carboxamide, the carboxamide group provides a rigid linker and an additional point for hydrogen bonding, contributing to target affinity.[5]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are presented as self-validating systems for the synthesis and initial biological evaluation of N-phenyl imidazole derivatives.
Protocol: One-Pot, Three-Component Synthesis of N-Phenylbenzamide Imidazole Derivatives
This protocol is adapted from an efficient, atom-economical synthesis of imidazole-based N-phenylbenzamide derivatives.[8][9]
Objective: To synthesize a library of N-phenyl imidazole derivatives for biological screening.
Materials:
-
Substituted 2-formylbenzoic acid (Component 1)
-
Substituted aniline (Component 2)
-
Diaminomalononitrile (Component 3)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine substituted 2-formylbenzoic acid (10 mmol), substituted aniline (10 mmol), and diaminomalononitrile (10 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.[8][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of crushed ice.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product. If necessary, purify further using column chromatography on silica gel to obtain the final, pure compound.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
Protocol: MTT Assay for In Vitro Cytotoxicity Screening
Objective: To determine the concentration at which a synthesized compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized N-phenyl imidazole derivatives (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.
Future Perspectives & Conclusion
The N-phenyl imidazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics. While its success in kinase inhibition is well-established, new applications are constantly emerging. Future research will likely focus on several key areas:
-
Multi-Target Inhibitors : Designing single molecules that can inhibit multiple disease-relevant targets, such as dual tubulin and kinase inhibitors, to overcome drug resistance.[10]
-
Improving Pharmacokinetics : A significant challenge for some highly aromatic imidazole derivatives is poor aqueous solubility.[1] Strategies to overcome this, such as N-1 functionalization or advanced formulation techniques, are critical for clinical translation.
-
New Therapeutic Areas : Expanding the application of these derivatives beyond oncology into areas like neurodegenerative diseases, infectious diseases, and metabolic disorders.
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-
Malik, S., Al-Thabaiti, S. A., Al-Mokhamet, K. S., Bardaweel, S. K., Al-Sawah, M. A., & Hussein, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 818391. Retrieved from [Link]
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Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. Retrieved from [Link]
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Yasodha, A., Sivakumar, A., Arunachalam, G., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 1(4), 127-130. Retrieved from [Link]
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The Strategic Role of 1-Phenyl-1H-imidazole-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the imidazole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for metal coordination, render it an exceptional building block for interacting with diverse biological targets.[3] Within this esteemed class of heterocycles, 1-phenyl-1H-imidazole-2-carbaldehyde emerges as a particularly valuable, yet underexplored, synthetic intermediate. The strategic placement of the phenyl group at the N-1 position and the reactive carbaldehyde at the C-2 position provides a fertile ground for the generation of novel molecular architectures with significant therapeutic potential. This guide aims to provide an in-depth technical overview of the synthesis, derivatization, and medicinal chemistry applications of this compound, offering insights for researchers, scientists, and drug development professionals.
The Core Scaffold: Synthesis and Physicochemical Properties
The synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through a logical multi-step sequence adapted from established protocols for similar imidazole-2-carboxaldehydes.[4][5] The process begins with the N-arylation of imidazole, followed by a formylation step.
Representative Synthesis Protocol
A plausible and efficient route to the title compound involves a two-step process:
Step 1: Synthesis of 1-Phenyl-1H-imidazole
This reaction, a variation of the Buchwald-Hartwig amination, couples imidazole with an aryl halide.
-
Reaction: Imidazole is reacted with iodobenzene in the presence of a copper(II) catalyst and a suitable base.[6]
-
Rationale: The copper catalyst facilitates the C-N bond formation between the imidazole nitrogen and the phenyl ring of the iodobenzene. The base is crucial for deprotonating the imidazole, rendering it nucleophilic.
Step 2: Formylation of 1-Phenyl-1H-imidazole
This step introduces the key aldehyde functionality at the C-2 position.
-
Reaction: 1-Phenyl-1H-imidazole is treated with a strong base like n-butyllithium (n-BuLi) to deprotonate the C-2 position, creating a highly nucleophilic intermediate. This is followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[5]
-
Rationale: The C-2 proton of the imidazole ring is the most acidic, making it susceptible to deprotonation by a strong organolithium base. The resulting lithiated species readily attacks the electrophilic carbonyl carbon of DMF, leading to the formation of the aldehyde after aqueous workup.
Experimental Protocol: Synthesis of this compound (Representative)
Step 1: 1-Phenyl-1H-imidazole
-
To a stirred solution of imidazole (1.0 eq) and potassium phosphate (K₃PO₄, 2.0 eq) in dimethylformamide (DMF), add copper(I) iodide (CuI, 0.1 eq) and iodobenzene (1.1 eq).
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-imidazole.
Step 2: this compound
-
Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Off-white to yellow solid |
| SMILES | O=Cc1ncn(c1)c2ccccc2 |
Data sourced from PubChem CID 6424701.[7]
The Aldehyde as a Gateway to Molecular Diversity
The aldehyde functionality at the C-2 position of this compound is a versatile chemical handle for constructing a diverse array of derivatives. Its reactivity is central to its role in medicinal chemistry, primarily through condensation reactions and as a component in multicomponent reactions.
Schiff Base Formation: A Cornerstone of Derivatization
The most prominent reaction of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward, often requiring simple heating of the reactants in a suitable solvent like ethanol.
Experimental Protocol: General Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
The resulting Schiff bases are not merely synthetic intermediates but often possess significant biological activity themselves. The imine bond (-C=N-) is a key pharmacophoric feature, and the diversity of the final molecule can be easily tuned by varying the primary amine component.
Multicomponent Reactions (MCRs)
This compound is an ideal candidate for use in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate libraries of complex molecules.[8] For example, an imidazole aldehyde can react with an amine and a source of cyanide (e.g., in a Strecker synthesis) or with an active methylene compound and a nucleophile.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
Schiff bases derived from imidazole aldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10]
Mechanism of Action: The antimicrobial effect of these compounds is often multifactorial. The lipophilic nature of the phenyl and other aromatic substituents can facilitate the passage of the molecule through the microbial cell membrane. Once inside, potential mechanisms include:
-
Cell Membrane Disruption: The molecule can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and cell death.
-
DNA Intercalation: The planar aromatic structure of some derivatives allows them to intercalate between the base pairs of microbial DNA, inhibiting replication and transcription.[11]
-
Enzyme Inhibition: The imidazole and imine nitrogens can chelate with metal ions that are essential cofactors for microbial enzymes, thereby inactivating them.
Quantitative Data on Antimicrobial Activity:
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| Imidazole Schiff Base Metal Complex | S. aureus | 6.25 | [9] |
| Imidazole Schiff Base Metal Complex | E. coli | 6.25 | [9] |
| Imidazole-derived Schiff Base | Gram-negative bacteria | Not specified (better than standard) | [10] |
Anticancer Activity
The imidazole scaffold is a well-established pharmacophore in oncology, and derivatives of this compound are being explored as potential anticancer agents.[12][13]
Mechanism of Action: A primary mechanism by which many imidazole-based compounds exert their anticancer effects is through the inhibition of protein kinases.[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby halting the pro-cancerous signaling cascade. For example, Schiff bases bearing quinoline and nitroimidazole moieties have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16]
Quantitative Data on Anticancer Activity:
| Derivative Type | Cell Line | IC₅₀ (µM) | Target | Reference |
| Nitroimidazole-Quinoline Schiff Base | EGFR | 0.12 ± 0.05 | EGFR | [16] |
| Nitroimidazole-Quinoline Schiff Base | HER-2 | 0.37 ± 0.04 | HER-2 | [16] |
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic and derivatization pathways for this compound.
Caption: Postulated antimicrobial mechanisms of imidazole Schiff base derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazole derivative.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material in medicinal chemistry. Its straightforward derivatization, particularly into Schiff bases, provides rapid access to a wide range of compounds with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of its derivatives highlight the importance of the imidazole scaffold in modern drug discovery. Future research should focus on exploring the full potential of this aldehyde in multicomponent reactions to generate novel, complex molecular architectures. Furthermore, detailed structure-activity relationship (SAR) studies on derivatives of this compound will be crucial for optimizing their potency and selectivity against specific biological targets, paving the way for the development of next-generation therapeutic agents.
References
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Zhang, J., et al. (2021). Novel Schiff base-bridged multi-component sulfonamide imidazole hybrids as potentially highly selective DNA-targeting membrane active repressors against methicillin-resistant Staphylococcus aureus. Bioorganic Chemistry, 107, 104575. Available from: [Link]
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Kumar, S., & Kumar, D. (2012). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Der Pharma Chemica, 4(4), 1471-1478. Available from: [Link]
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Pandiarajan, J., et al. (2016). Antimicrobial activity and corrosion inhibition property of Schiff bases derived from Imidazole. Indian Journal of Chemical Technology, 23(3), 251-258. Available from: [Link]
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Godefroi, E. F., et al. (1973). Imidazole-2-carboxaldehyde. Organic Syntheses, 53, 73. Available from: [Link]
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Shaheer Malik, et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843813. Available from: [Link]
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Chauhan, A., & Kumar, R. (2020). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-830. Available from: [Link]
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Al-Ostath, A. I., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). Available from: [Link]
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Abdel-Ghani, N. T., et al. (2017). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 5(1), 1-11. Available from: [Link]
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Zhu, H-L., et al. (2014). Schiff's Base Derivatives Bearing Nitroimidazole and Quinoline Nuclei: New Class of Anticancer Agents and Potential EGFR Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1781-1784. Available from: [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Current Organic Synthesis, 17(6), 460-481. Available from: [Link]
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Sharghi, H., et al. (2019). Cu(II) complex of pyridine-based polydentate as a novel, efficient, and highly reusable catalyst in C-N bond-forming reaction. Scientific Reports, 9(1), 1-13. Available from: [Link]
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Virdi, J. S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3048-3063. Available from: [Link]
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Gaba, M., & Mohan, C. (2016). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Journal of Pharmacy Research, 10(4), 194-200. Available from: [Link]
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Asati, V., & Halve, A. K. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4945. Available from: [Link]
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Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International, 2016, 5956489. Available from: [Link]
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de Vicente, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1361-1368. Available from: [Link]
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Al-Anazi, M. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(7), 834. Available from: [Link]
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Das, B., et al. (2014). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 4(106), 61761-61769. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 1-phenyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde, a substituted imidazole, represents a core scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties of the imidazole ring, coupled with the synthetic versatility of the aldehyde functional group, make this class of compounds a valuable building block for the synthesis of more complex molecular architectures. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.
Molecular Structure and Key Features
The structure of this compound, with CAS Number 6002-15-9, features a central imidazole ring N-substituted with a phenyl group and bearing a carbaldehyde group at the 2-position. This arrangement dictates a unique electronic environment for each atom, which is reflected in its spectroscopic properties.
Caption: Molecular structure of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through several established synthetic routes for N-arylimidazoles and 2-formylimidazoles. A common strategy involves the initial synthesis of 1-phenyl-1H-imidazole followed by formylation at the C2 position.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: A Plausible Synthetic Approach
Step 1: Synthesis of 1-Phenyl-1H-imidazole
A plausible method for the synthesis of the 1-phenyl-1H-imidazole intermediate is a modification of the Radziszewski reaction.
-
To a solution of glyoxal (40% in water, 1.1 eq) and formaldehyde (37% in water, 1.1 eq) in ethanol, add aniline (1.0 eq) and ammonium hydroxide (excess).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formylation of 1-Phenyl-1H-imidazole
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.
-
In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF, excess) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the cooled DMF and stir for 30 minutes.
-
Add a solution of 1-phenyl-1H-imidazole (1.0 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the imidazole ring protons, and the protons of the phenyl group. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.1 | Singlet (s) | - |
| Imidazole-H5 | 7.2 - 7.4 | Doublet (d) | ~1.5 - 2.0 |
| Imidazole-H4 | 7.1 - 7.3 | Doublet (d) | ~1.5 - 2.0 |
| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet (m) | - |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet (m) | - |
Causality Behind Predicted Shifts:
-
Aldehyde Proton: The strong deshielding effect of the carbonyl group places this proton in the far downfield region of the spectrum.
-
Imidazole Protons: The protons on the imidazole ring will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group.
-
Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet. The ortho protons are expected to be the most deshielded due to their proximity to the imidazole nitrogen.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are tabulated below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 180 - 185 |
| Imidazole C2 | 145 - 150 |
| Imidazole C4 | 130 - 135 |
| Imidazole C5 | 115 - 120 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho, meta, para) | 120 - 130 |
Causality Behind Predicted Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
-
Imidazole Carbons: The C2 carbon, attached to two nitrogen atoms and the aldehyde group, will be the most downfield of the imidazole ring carbons. The C4 and C5 carbons will have distinct chemical shifts.
-
Phenyl Carbons: The ipso-carbon (the carbon attached to the imidazole ring) will have a characteristic chemical shift, while the other phenyl carbons will appear in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium (Fermi doublet) |
| C=N, C=C (aromatic) | 1500 - 1600 | Medium to Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
Causality Behind Predicted Absorptions:
-
Carbonyl Stretch: The strong absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.
-
Aldehyde C-H Stretch: The presence of two medium intensity bands (a Fermi doublet) in the 2720-2850 cm⁻¹ region is characteristic of the C-H stretch of an aldehyde.
-
Aromatic Stretches: The absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the C=C and C-H stretching vibrations of the imidazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₈N₂O) is 172.18 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 172.
-
Key Fragmentation Patterns:
-
Loss of the aldehyde proton (H•) to give a fragment at m/z = 171.
-
Loss of the formyl group (CHO•) to give a fragment at m/z = 143, corresponding to the 1-phenyl-1H-imidazolyl cation.
-
Fragmentation of the phenyl and imidazole rings.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The included synthetic workflow and experimental protocols offer a practical framework for the preparation and characterization of this important heterocyclic building block. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the confident identification and utilization of this compound in their research endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCrData, 8(7). This paper provides spectroscopic data for a closely related isomer, which is useful for comparison. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. This article offers detailed NMR analysis of the parent imidazole-2-carboxaldehyde. [Link]
An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde
This guide provides a comprehensive technical overview of 1-phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, spectroscopic signature, and its role as a valuable scaffold in medicinal chemistry.
Core Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .[1][2] It belongs to the class of N-aryl imidazoles, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules.[3] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[4][5]
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-phenylimidazole-2-carbaldehyde | [1] |
| CAS Number | 6002-15-9 | [1][6] |
| Molecular Formula | C₁₀H₈N₂O | [1][6] |
| Molecular Weight | 172.19 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CN=C2C=O | [1][7] |
| InChI Key | VJDRBJPZIHUDNE-UHFFFAOYSA-N | [1] |
| Purity (Typical) | >95% - 97% | [1][8] |
Synthesis and Mechanistic Rationale
The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry. For this compound, a common and effective strategy involves the formylation of a 1-phenylimidazole precursor. The following protocol outlines a representative synthetic approach based on organometallic chemistry, a method known for its regioselective precision.[9]
Experimental Protocol: Synthesis via Lithiation and Formylation
Objective: To regioselectively introduce a formyl (-CHO) group at the C2 position of the 1-phenylimidazole ring.
Causality: The proton at the C2 position of the imidazole ring is the most acidic due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. This makes it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a 2-lithio intermediate. This nucleophilic intermediate can then react with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-phenylimidazole (1.0 eq.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., typically 2.5 M in hexanes) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-1-phenylimidazole intermediate.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Diagram: Synthetic Workflow
Caption: A workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by its aldehyde functional group, making it a versatile building block for constructing more complex molecules.[3]
-
Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse libraries of compounds for biological screening.
-
Reductive Amination: The intermediate imine can be reduced to a secondary amine, providing a stable linkage for attaching various substituents.
-
Wittig and Related Reactions: The aldehyde can be converted into an alkene, offering a route to extend carbon chains and introduce new functional groups.
Role as a Scaffold in Medicinal Chemistry
The 1-phenylimidazole moiety is a highly sought-after scaffold in modern drug discovery.[4][5] Its utility stems from:
-
Target Interaction: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, facilitating precise interactions with the active sites of proteins and enzymes.[5]
-
Synthetic Tractability: The core is synthetically accessible and the C2-aldehyde provides a reliable chemical handle for diversification.
-
Proven Biological Activity: Derivatives of this and related scaffolds, such as benzimidazoles, have demonstrated potent activity as anticancer agents, often by targeting critical enzymes like human topoisomerase I.[10][11]
Diagram: Role as a Medicinal Chemistry Scaffold
Caption: Use of the core scaffold in a typical drug discovery workflow.
Spectroscopic Characterization Profile
Structural elucidation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not provided in the search results, a profile of expected characteristic signals can be reliably predicted based on its structure and data from closely related analogues.[12][13][14]
| Technique | Expected Observations |
| ¹H NMR | δ ~9.5-10.5 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.2-8.0 ppm (m, 7H): Aromatic protons from the phenyl and imidazole rings. |
| ¹³C NMR | δ ~180-190 ppm: Aldehyde carbonyl carbon.δ ~115-150 ppm: Aromatic carbons of the phenyl and imidazole rings. |
| FT-IR | ~1680-1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.~3100-3150 cm⁻¹ (weak): Aromatic C-H stretch.~1500-1600 cm⁻¹ (medium): Aromatic C=C and C=N stretching vibrations. |
| Mass Spec. | [M]+•: Expected molecular ion peak at m/z = 172.06. |
Safety and Handling
As with any active chemical reagent, proper safety protocols must be strictly followed. Based on safety data for structurally similar imidazole aldehydes, this compound should be handled with care.[15][16][17]
-
GHS Hazard Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[16][18]
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[16][18] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]
-
In case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8]
-
Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. By understanding the core properties, synthetic routes, and potential applications of this compound, researchers can better leverage this valuable compound in their scientific pursuits.
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A Comprehensive Technical Guide to the Preliminary Biological Screening of 1-phenyl-1H-imidazole-2-carbaldehyde
Foreword: The Rationale for Investigation
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] From the amino acid histidine to blockbuster drugs, the imidazole scaffold is a "privileged structure" renowned for its metabolic stability and capacity for diverse molecular interactions. Its derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] The subject of this guide, 1-phenyl-1H-imidazole-2-carbaldehyde, is a structurally intriguing member of this family. The presence of a phenyl group at the 1-position and a reactive carbaldehyde at the 2-position suggests a high potential for novel biological activity and makes it a compelling candidate for thorough investigation.
This guide provides a comprehensive framework for the preliminary biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind the experimental choices. Our approach is grounded in the principles of modern drug discovery, emphasizing a tiered screening cascade to efficiently assess the compound's potential as a therapeutic lead.
Part 1: Foundational Assessment - Cytotoxicity Profiling
A fundamental first step in evaluating any new chemical entity is to determine its cytotoxic potential.[4] This initial screen provides a therapeutic window, distinguishing between general cellular toxicity and selective bioactivity. A compound that is highly toxic to all cell types is unlikely to be a viable drug candidate, whereas one with selective toxicity towards cancer cells, for example, is of great interest.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])
-
Non-cancerous human cell line (e.g., HEK293 [human embryonic kidney])
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Once confluent, detach the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, HCT-116, HepG2, HEK293 |
| Compound | This compound |
| Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 48-72 hours |
| Endpoint | Cell Viability (%) |
| Derived Value | IC50 (µM) |
Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Part 2: Antimicrobial Activity Assessment
Given the prevalence of antimicrobial properties among imidazole derivatives, a primary screening against a panel of pathogenic bacteria and fungi is a logical next step.[1] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Broth Microdilution Method: A Quantitative Approach
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal Strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
This compound (solubilized in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
| Parameter | Bacteria | Fungi |
| Strains | S. aureus, E. coli | C. albicans |
| Medium | Mueller-Hinton Broth | RPMI-1640 |
| Inoculum | ~5 x 10^5 CFU/mL | ~5 x 10^5 CFU/mL |
| Incubation | 37°C, 18-24h | 35°C, 24-48h |
| Endpoint | No visible growth | No visible growth |
| Derived Value | MIC (µg/mL or µM) | MIC (µg/mL or µM) |
Part 3: Evaluation of Antioxidant Potential
Many imidazole-containing compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in a variety of diseases.[5] A preliminary assessment of the antioxidant capacity of this compound is therefore a valuable component of its biological screening.
The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for evaluating the free radical scavenging activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.
Experimental Protocol: DPPH Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. Plot this against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Integrated Screening Workflow
Caption: Tiered approach for biological screening.
Part 4: Data Interpretation and Future Directions
The preliminary screening will yield a set of quantitative data (IC50, MIC, EC50) that provides a preliminary biological profile of this compound.
-
High Cytotoxicity (Low IC50) across all cell lines: Suggests general toxicity, making it a less attractive candidate for further development unless a specific cytotoxic mechanism against a particular cell type can be elucidated.
-
Selective Cytotoxicity (Low IC50 in cancer cells, high in normal cells): This is a highly desirable outcome, warranting further investigation into its anticancer potential.
-
Low MIC values: Indicates potent antimicrobial activity, prompting further studies against a broader panel of microbes, including resistant strains.
-
Low EC50 in the DPPH assay: Suggests significant antioxidant potential, which could be relevant for diseases associated with oxidative stress.
The results of this preliminary screening will guide subsequent, more focused investigations. Promising "hits" in any of these assays would justify progression to secondary screening, which could include mechanism of action studies, in vivo efficacy models, and the synthesis of analogs to establish structure-activity relationships (SAR). This systematic approach ensures that resources are directed towards the most promising compounds, accelerating the journey from a novel chemical entity to a potential therapeutic agent.
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Gerasimova, E. L., Gazizullina, E. R., Borisova, M. V., Igdisanova, D. I., Nikiforov, E. A., Moseev, T. D., Varaksin, M. V., Chupakhin, O. N., Charushin, V. N., & Ivanova, A. V. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Molecules, 26(21), 6534. [Link]
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Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27. [Link]
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Meng, F., Zhao, Q., Wang, S., & Li, J. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 148, 357–368. [Link]
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Ahmed, A. A., et al. (2022). Synthesis, Biological Evaluation and In-silico ADME Study of Novel Hybridized Benzimidazole-Chalcone Compounds with Potential Antimicrobial Activity. Archives of Pharmaceutical Sciences Ain Shams University, 6(1), 29-36. [Link]
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Patel, A. D., et al. (2021). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 11(1), 1-15. [Link]
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Abdel-Wahab, B. F., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(10), 2469. [Link]
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Taslimi, P., et al. (2024). Synthesis, biological evaluation, and in silico studies of phenyl naphthalene-2-sulfonate derived thiosemicarbazones as potential carbonic anhydrase inhibitors. Bioorganic Chemistry, 149, 108118. [Link]
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Al-Ostoot, F. H., et al. (2025). Design, synthesis, biological evaluation, and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Medicinal Chemistry. [Link]
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Ali, M. A., et al. (2022). Design, synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]
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Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549. [Link]
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Sharma, D., et al. (2012). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research, 3(5), 1233-1243. [Link]
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G., V. V., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165. [Link]
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Kumar, A., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 4(3). [Link]
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Kante, M. G., Dabhadea, P. S., & Dangea, A. S. (n.d.). Synthesis and evaluation of antimicrobial activity of some new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole derivatives. Journal of Current Pharma Research. [Link]
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Dudin, Y., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. [Link]
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Kumar, A., et al. (2019). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 18(10). [Link]
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Methodological & Application
Synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde: An Application Note and Protocol
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the 2-position of the N-phenylated imidazole ring provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. These derivatives are explored for their activities as enzyme inhibitors, antimicrobial agents, and modulators of various biological pathways. This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a focus on the Vilsmeier-Haack reaction. The causality behind experimental choices is explained to ensure reproducibility and a deeper understanding of the synthetic process.
Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The most prominent among these are:
-
The Vilsmeier-Haack Reaction: This is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It involves the reaction of a substrate with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] Given the electron-rich nature of the 1-phenyl-1H-imidazole ring, this method is highly effective for introducing a formyl group at the C2 position.
-
Lithiation followed by Formylation: This approach involves the deprotonation of the C2 position of 1-phenyl-1H-imidazole using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent like DMF. This method requires stringent anhydrous conditions and careful temperature control.
-
Oxidation of the Corresponding Alcohol: This two-step process involves the initial synthesis of (1-phenyl-1H-imidazol-2-yl)methanol, which is then oxidized to the desired aldehyde using a suitable oxidizing agent.
This guide will focus on the Vilsmeier-Haack reaction due to its reliability, scalability, and the use of readily available reagents.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the starting material, 1-phenyl-1H-imidazole, and its subsequent formylation to yield the target compound.
Part 1: Synthesis of 1-phenyl-1H-imidazole
The synthesis of the N-arylated imidazole starting material is efficiently achieved through an Ullmann condensation reaction.[5][6]
Materials:
| Reagent/Solvent | Grade | Supplier |
| Imidazole | 99% | Sigma-Aldrich |
| Iodobenzene | 98% | Alfa Aesar |
| Copper(I) iodide (CuI) | 98% | Strem Chemicals |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenyl-1H-imidazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Vilsmeier-Haack Formylation of 1-phenyl-1H-imidazole
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1-phenyl-1H-imidazole | As synthesized in Part 1 | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | J.T. Baker |
| Deionized water | In-house purification | |
| Ethyl acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Experimental Workflow:
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the imidazole ring.[3][7]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is crucial to prevent its decomposition and ensure a high yield of the desired product.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0 °C) during the addition of POCl₃ to DMF is essential to control the reaction rate and prevent the formation of byproducts.
-
Order of Addition: Adding the 1-phenyl-1H-imidazole solution to the pre-formed Vilsmeier reagent ensures that the electrophile is readily available for the formylation reaction.
-
Aqueous Work-up with Sodium Acetate: The hydrolysis of the intermediate iminium salt to the final aldehyde is achieved during the aqueous work-up. The use of a mild base like sodium acetate helps to neutralize the acidic byproducts of the reaction.
Characterization of this compound
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aldehydic proton (δ 9.5-10.0 ppm, singlet), the imidazole ring protons, and the protons of the phenyl ring. For the related compound 4-(1H-imidazol-1-yl)benzaldehyde, the aldehydic proton appears at δ 10.05 ppm.[5][8]
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the aldehyde is expected to resonate in the region of δ 180-190 ppm. The carbon atoms of the imidazole and phenyl rings will also show characteristic signals. For 4-(1H-imidazol-1-yl)benzaldehyde, the carbonyl carbon signal is at δ 190.48 ppm.[8]
-
FT-IR (ATR, cm⁻¹): A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[9]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. By understanding the underlying mechanism and the rationale behind the experimental procedures, researchers can confidently reproduce this synthesis and utilize the product as a valuable intermediate in the development of novel chemical entities for various applications in drug discovery and materials science.
References
-
McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 679-684. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences. (2021). Available at: [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. (2005). Available at: [Link]
-
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. (2012). Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. (2004). Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available at: [Link]
-
Fourier‐transform infrared spectra of imidazole‐2‐carboxaldehyde... ResearchGate. Available at: [Link]
-
1H-imidazole-2-carbaldehyde. PubChem. Available at: [Link]
-
1-Phenylimidazole. PubChem. Available at: [Link]
-
1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]
-
Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
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Application Notes and Protocols: Regioselective Formylation of 1-Phenyl-1H-imidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Formylated Imidazoles
Imidazole rings are a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4] The introduction of a formyl group (-CHO) onto the imidazole scaffold provides a versatile chemical handle for further molecular elaboration, making formylated imidazoles highly valuable building blocks in drug discovery.[5] Specifically, 1-phenyl-1H-imidazole derivatives are of significant interest due to their potential applications in developing novel therapeutics.[6][7] This document provides a detailed guide to the formylation of 1-phenyl-1H-imidazole, focusing on the widely utilized Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into potential challenges and solutions.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group to electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The reaction employs a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[12][13][14] This electrophilic species then attacks the electron-rich imidazole ring, leading to the formation of an aldehyde after aqueous workup.
Mechanism of Action
The formylation of 1-phenyl-1H-imidazole via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9][14]
-
Electrophilic Attack: The electron-rich 1-phenyl-1H-imidazole attacks the Vilsmeier reagent. The regioselectivity of this attack is crucial. Due to the electronic properties of the imidazole ring, the attack preferentially occurs at the C2 or C5 position.
-
Intermediate Formation and Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to yield the final formylated product.[8][9]
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Formylation of 1-Phenyl-1H-imidazole
This protocol details a standard procedure for the formylation of 1-phenyl-1H-imidazole using the Vilsmeier-Haack reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Phenyl-1H-imidazole | ≥97% | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier reagent.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[12][15] The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Addition of 1-Phenyl-1H-imidazole:
-
Dissolve 1-phenyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 1-phenyl-1H-imidazole dropwise to the Vilsmeier reagent at 0 °C.
-
-
Reaction Progression:
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure formylated 1-phenyl-1H-imidazole.
-
Expected Results and Characterization
The primary product of this reaction is typically 1-phenyl-1H-imidazole-5-carbaldehyde , although the formation of the 2-carbaldehyde isomer is also possible depending on the precise reaction conditions. The regioselectivity can be influenced by factors such as temperature and the specific Vilsmeier reagent used.
Characterization Data for 1-phenyl-1H-imidazole-5-carbaldehyde:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, -CHO), 7.9 (s, 1H, imidazole H-4), 7.7 (s, 1H, imidazole H-2), 7.5-7.3 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 142.0, 138.0, 135.0, 130.0, 129.5, 125.0, 120.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈N₂O [M+H]⁺, found.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of product. | Avoid excessive heating during workup and purification. | |
| Inefficient extraction. | Perform multiple extractions with ethyl acetate. | |
| Formation of Isomers | Reaction conditions. | Carefully control the temperature during the addition of reagents. The C2 position can also be formylated. |
| Dark-colored crude product | Polymerization or side reactions. | Ensure slow and controlled addition of reagents. Purify promptly after workup. |
Conclusion
The Vilsmeier-Haack reaction provides a reliable and scalable method for the formylation of 1-phenyl-1H-imidazole, yielding valuable intermediates for drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this document serve as a comprehensive guide for the successful synthesis and application of formylated 1-phenyl-1H-imidazole derivatives.
References
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Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. International Letters of Chemistry, Physics and Astronomy, 12, 186-194. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Turner, J. A., & S. S. T. (1988). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 67, 107. [Link]
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Reddy, C. S., et al. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Der Pharma Chemica, 3(6), 468-474. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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A review article on synthesis of imidazole derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(10-S), 23-29. [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
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Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1646-1681. [Link]
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
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Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-463. [Link]
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Panday, D., et al. (2021). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 373-382. [Link]
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PrepChem.com. Synthesis of N-phenylimidazole. [Link]
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de Oliveira, R. L. C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1218. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995-4016. [Link]
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Wang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
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Abellán-Lafuente, S., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(27), 23419-23429. [Link]
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Colacino, E., et al. (2017). From amines to (form)amides: a simple and successful mechanochemical approach. Green Chemistry, 19(21), 5194-5202. [Link]
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Wikipedia. Formylation. [Link]
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ResearchGate. Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). [Link]
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de Souza, A. C. B., et al. (2021). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry, 43, 116263. [Link]
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O'Donnell, P. M., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 54(21), 7570-7589. [Link]
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Heydari, A., et al. (2015). Phosphite-imidazole catalyzed N-formylation and N-acylation of amines. RSC Advances, 5(71), 57863-57868. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81595, 1-Phenylimidazole. [Link]
-
de Oliveira, D. M., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(19), 2633-2641. [Link]
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Application Notes and Protocols for the N-arylation of Imidazole-2-carbaldehyde
Introduction: The Significance of N-Aryl-Imidazole-2-carbaldehydes
N-aryl-imidazole-2-carbaldehydes are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. The imidazole scaffold is a common motif in many biologically active molecules and approved drugs.[1] The addition of an aryl group at the N-1 position and a carbaldehyde at the C-2 position creates a versatile building block for the synthesis of more complex molecular architectures. These compounds serve as key precursors for a variety of derivatives, including but not limited to, Schiff bases, oximes, and other heterocyclic systems, which are widely explored in drug discovery for their potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.
The synthetic challenge in preparing N-aryl-imidazole-2-carbaldehydes lies in the selective formation of the C-N bond without compromising the reactive aldehyde functionality. This guide provides a detailed overview of the two most powerful and widely adopted catalytic methods for this transformation: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Core Synthetic Strategies: A Tale of Two Metals
The N-arylation of imidazole-2-carbaldehyde is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Both copper and palladium have emerged as the catalysts of choice, each with its own set of advantages and considerations.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, a copper-catalyzed reaction, is one of the oldest methods for forming C-N bonds.[2][3] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been refined to proceed under much milder conditions, making them more compatible with sensitive functional groups like aldehydes.[4][5] The key to this advancement has been the development of sophisticated ligand systems that enhance the solubility and reactivity of the copper catalyst.[6]
Mechanism and Rationale:
The currently accepted mechanism for the Ullmann N-arylation involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the deprotonated imidazole to a Cu(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated imidazole and regenerates the active Cu(I) catalyst.
The choice of a mild base is critical to deprotonate the imidazole without promoting side reactions of the aldehyde. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred due to their moderate basicity and good solubility in polar aprotic solvents.
Sources
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Application Notes and Protocols for the Synthesis and Utilization of Schiff Bases Derived from 1-phenyl-1H-imidazole-2-carbaldehyde
Introduction: The Versatility of Imidazole-Based Schiff Bases
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, largely due to the unique electronic properties and biological significance of the imidazole ring.[1][2] When incorporated into Schiff bases—compounds bearing the characteristic azomethine (-C=N-) functional group—these properties are often amplified, leading to a diverse range of applications. Schiff bases are typically synthesized through the condensation of a primary amine with a carbonyl compound, a reaction that is both efficient and versatile.[3][4] The resulting imine bond is crucial for the biological activities and coordination capabilities of these molecules.[4]
This application note provides a comprehensive guide to the synthesis of Schiff bases using 1-phenyl-1H-imidazole-2-carbaldehyde as a key building block. The introduction of a phenyl group at the N-1 position of the imidazole ring is anticipated to modulate the electronic and steric properties of the resulting Schiff bases, potentially leading to enhanced biological activity and novel applications in catalysis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, outline essential characterization techniques, and explore the potential applications of this promising class of compounds.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[5] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.[4]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., glacial acetic acid), the oxygen atom of the aldehyde group in this compound is protonated. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group, forming a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final, neutral Schiff base product.
The removal of water from the reaction mixture is often crucial to drive the equilibrium towards the formation of the Schiff base, as the reaction is reversible.[6]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: A Generalized Approach
This protocol provides a general and robust method for the synthesis of Schiff bases from this compound and a primary amine. This procedure is based on well-established methods for Schiff base synthesis.[3][4]
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, or ethyl acetate/hexane mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of the chosen primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent or solvent mixture.
-
Drying: Dry the purified Schiff base crystals in a vacuum oven at a moderate temperature.
Caption: Experimental workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following spectroscopic techniques are typically employed:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[7] |
| ¹H NMR Spectroscopy | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the phenyl and imidazole rings, as well as any protons from the amine moiety. |
| ¹³C NMR Spectroscopy | A signal for the imine carbon (-C=N-) in the range of 150-165 ppm. Signals for the carbons of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. |
Example Characterization Data (Hypothetical):
For a Schiff base synthesized from this compound and aniline:
| Technique | Data |
| FT-IR (cm⁻¹) | 1625 (C=N) |
| ¹H NMR (ppm) | 8.5 (s, 1H, -CH=N-), 7.2-8.0 (m, aromatic protons) |
| ¹³C NMR (ppm) | 160.5 (-C=N-), 115-150 (aromatic carbons) |
| MS (m/z) | [M]⁺ calculated for C₁₆H₁₃N₃: 247.11; found: 247.2 |
Potential Applications of this compound Schiff Bases
Based on the extensive research into imidazole-based Schiff bases, the derivatives of this compound are expected to exhibit a wide array of valuable applications:
-
Medicinal Chemistry:
-
Antimicrobial Agents: Imidazole and Schiff base moieties are well-known for their antibacterial and antifungal properties.[8][9] The synthesized compounds could be potent against various pathogenic microbes.
-
Anticancer Agents: Many Schiff base-metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11]
-
Anti-inflammatory Activity: Imidazole-containing Schiff bases have shown promise as anti-inflammatory agents.[12]
-
-
Catalysis:
-
Homogeneous and Heterogeneous Catalysis: Schiff base metal complexes are effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[13][14][15] The N-phenylimidazole scaffold can be tailored to fine-tune the catalytic activity.
-
-
Materials Science:
-
Corrosion Inhibitors: The presence of heteroatoms (N) and aromatic rings makes these compounds excellent candidates for preventing the corrosion of metals.[16]
-
Sensors: The imine linkage and the imidazole ring can act as binding sites for specific ions or molecules, making them suitable for the development of chemical sensors.
-
Conclusion
The synthesis of Schiff bases from this compound offers a gateway to a vast library of compounds with significant potential in drug discovery, catalysis, and materials science. The straightforward and efficient synthetic protocol, coupled with the tunable nature of the starting materials, allows for the creation of diverse molecular architectures. The comprehensive characterization of these novel compounds will be crucial in elucidating their structure-activity relationships and unlocking their full potential in various scientific and industrial applications.
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Application Notes and Protocols for Condensation Reactions of 1-phenyl-1H-imidazole-2-carbaldehyde
Introduction: Imidazole derivatives are foundational scaffolds in medicinal chemistry and materials science, present in numerous natural products and pharmacologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design, with applications as anticancer, antifungal, and antiviral agents.[2][3] 1-phenyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a critical building block for synthesizing a diverse array of more complex molecules. Its aldehyde functionality is poised for carbon-carbon bond formation, while the imidazole core imparts significant biological and chemical properties to the final products.
This technical guide provides detailed experimental protocols for three fundamental condensation reactions—Knoevenagel, Claisen-Schmidt, and Wittig—using this compound as the starting material. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Knoevenagel Condensation for the Synthesis of 2-(1-phenyl-1H-imidazol-2-yl)methylene-malononitrile
Principle & Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile.[4] The reaction is typically catalyzed by a weak base, like imidazole or piperidine.[5] The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.[4] For this compound, the lack of α-hydrogens prevents self-condensation, leading to a cleaner reaction and higher yield of the desired product.[4]
Caption: General mechanism of the Knoevenagel condensation.
Application Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a practical method for the condensation of this compound with malononitrile using imidazole as an inexpensive and effective catalyst.[5] Dichloromethane is used as the solvent; however, for a greener approach, a water-ethanol mixture with a catalyst like ammonium carbonate could be explored.[6]
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Experimental Workflow Diagram:
Sources
The Versatile Intermediate: Application Notes for 1-Phenyl-1H-imidazole-2-carbaldehyde in Synthetic Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to engage in a multitude of non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for biological activity.[3] Within the diverse family of imidazole-containing compounds, 1-phenyl-1H-imidazole-2-carbaldehyde emerges as a highly versatile and valuable synthetic intermediate. The strategic placement of the phenyl group at the N1 position and the reactive carbaldehyde at the C2 position provides a powerful handle for the construction of complex molecular architectures with significant therapeutic potential.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical transformations, and its application in the development of bioactive molecules, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6002-15-9 | [4] |
| Molecular Formula | C₁₀H₈N₂O | [5] |
| Molecular Weight | 172.18 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | Commercially available |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General chemical knowledge |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a warning-level hazard, known to cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the N-arylation of imidazole followed by formylation at the C2 position. This approach allows for the modular construction of the target molecule.
Step 1: N-Arylation of Imidazole via Ullmann Condensation
The Ullmann condensation is a classic and reliable copper-catalyzed reaction for the formation of C-N bonds, particularly for the N-arylation of heterocycles like imidazole.[6][7]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 1-phenyl-1H-imidazole.
Protocol 1: Synthesis of 1-Phenyl-1H-imidazole
-
Materials: Imidazole, Phenyl iodide, Copper(I) iodide (CuI), 1,10-Phenanthroline (or a suitable ligand), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous DMF to the flask.
-
To the stirred suspension, add phenyl iodide (1.2 eq) via syringe.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1H-imidazole.
-
Rationale: The use of a copper catalyst is crucial for facilitating the coupling between the imidazole nitrogen and the aryl halide. The ligand, such as 1,10-phenanthroline, enhances the solubility and reactivity of the copper catalyst.[8] An inert atmosphere is necessary to prevent the oxidation of the Cu(I) catalyst.
Step 2: Formylation of 1-Phenyl-1H-imidazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The electron-donating nature of the N-phenylimidazole ring directs the formylation to the C2 position.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-phenyl-1H-imidazole.
Protocol 2: Synthesis of this compound
-
Materials: 1-Phenyl-1H-imidazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-phenyl-1H-imidazole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Rationale: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich C2 position of the imidazole ring. The subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile building block for the synthesis of a variety of bioactive compounds, particularly through the formation of Schiff bases and their subsequent derivatives.
Synthesis of Schiff Bases: Precursors to Antifungal and Anti-inflammatory Agents
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only important intermediates but also exhibit a range of biological activities, including antifungal and anti-inflammatory properties.[12][13][14][15]
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Protocol 3: General Procedure for the Synthesis of this compound Schiff Bases
-
Materials: this compound, appropriate primary amine, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring for the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Application Example: Synthesis of Potential Antifungal Agents
Schiff bases derived from imidazole aldehydes have shown promising antifungal activity.[13][16] By condensing this compound with various aromatic and heteroaromatic amines, a library of potential antifungal agents can be synthesized and screened.
Gateway to Kinase Inhibitors
The imidazole scaffold is a key feature in many kinase inhibitors, which are a critical class of anticancer drugs.[17][18] this compound can serve as a starting material for the synthesis of more complex imidazole-based structures designed to target specific kinases. For instance, the aldehyde can be used to construct pyrazole-imidazole hybrids, which have been investigated as multi-targeted kinase inhibitors.[5]
Synthetic Workflow for Kinase Inhibitor Scaffolds:
Caption: A potential synthetic route to kinase inhibitor scaffolds.
Characterization Data
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. - Signals for the imidazole ring protons. - Multiplets for the phenyl ring protons in the aromatic region (δ 7.0-8.0 ppm). |
| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 180-190 ppm. - Signals for the imidazole and phenyl ring carbons in the aromatic region. |
| IR (ATR) | - Strong C=O stretching vibration for the aldehyde around 1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - Molecular ion peak [M]⁺ corresponding to the molecular weight (172.18 g/mol ). |
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized heterocyclic intermediates in modern organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a diverse range of complex molecules. The demonstrated utility of the imidazole scaffold in antifungal, anti-inflammatory, and anticancer agents underscores the immense potential of derivatives synthesized from this versatile building block. Future research will undoubtedly continue to uncover novel applications and more efficient synthetic methodologies, further solidifying the importance of this compound in the medicinal chemist's toolbox.
References
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- McClements, J., G. M. McClements, C. C. McAdam, and W. A. Denny. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- (Reference not found in provided search results)
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"Vilsmeier-Haack Reaction." Chemistry Steps. Accessed January 17, 2026. [Link]
-
"On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts." MDPI. Accessed January 17, 2026. [Link]
- Altman, Ryan A., and Stephen L. Buchwald. "4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles." Organic Letters 8.13 (2006): 2779-2782.
-
"Vilsmeier-Haack Reaction." Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
"Vilsmeier–Haack reaction." Wikipedia. Accessed January 17, 2026. [Link]
- (Reference not found in provided search results)
-
"Ullmann condensation." Wikipedia. Accessed January 17, 2026. [Link]
- (Reference not found in provided search results)
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- de Oliveira, R. S., et al. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules 26.16 (2021): 4785.
- Bano, Shaher, et al. "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach." Journal of Molecular Structure 1274 (2023): 134509.
- Nair, M. S., and S. Arish. "Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II)." Journal of the Korean Chemical Society 54.5 (2010): 563-568.
- Li, Juan, et al. "Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde." Journal of Saudi Chemical Society 21.Supplement 1 (2017): S291-S296.
- (Reference not found in provided search results)
- Ben Hadda, Taibi, et al. "Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components." Journal of Chemistry 2019 (2019): 1-10.
- (Reference not found in provided search results)
- (Reference not found in provided search results)
- Zhang, Ling, et al. "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal research reviews 34.2 (2014): 340-437.
-
"this compound." PubChem. Accessed January 17, 2026. [Link]
- (Reference not found in provided search results)
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Zala, Shailesh P., et al. "Synthesis and Anti-Inflammatory Activity of Imidazole Derivatives." Scribd. Accessed January 17, 2026. [Link]
- Van de Wetering, C., et al. "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." ACS Medicinal Chemistry Letters 11.4 (2020): 542-548.
- Mirgany, Tebyan Omer, et al. "Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors." Molecules 28.14 (2023): 5429.
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- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-phenyl-1H-imidazole-2-carbaldehyde
Abstract
1-phenyl-1H-imidazole-2-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds.[1] Its structural integrity and purity are paramount for the successful development of novel therapeutics. This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous characterization of this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering detailed protocols and data interpretation insights.
Introduction: The Significance of this compound
The imidazole moiety is a ubiquitous scaffold in pharmaceuticals, known for its diverse biological activities. When functionalized with a phenyl group at the N-1 position and a carbaldehyde at the C-2 position, this compound becomes a versatile precursor for a wide array of derivatives, including potential enzyme inhibitors and novel therapeutic agents.[2] Given its importance, rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This guide is designed to equip researchers with the necessary tools to confidently assess the quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about the type of proton and its neighboring atoms. Spin-spin coupling between adjacent protons results in signal splitting, which reveals the number of neighboring protons.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the imidazole ring protons, and the phenyl ring protons. The integration of these signals should correspond to the number of protons in each environment.
Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of a carbon signal is indicative of its hybridization and the electronegativity of the atoms attached to it.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the aldehyde, the carbons of the imidazole ring, and the carbons of the phenyl ring. The chemical shift of the carbonyl carbon is typically in the downfield region (180-200 ppm).
Protocol: ¹³C NMR Analysis of this compound
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Assign the signals to the corresponding carbon atoms in the molecule based on their chemical shifts and, if available, data from 2D NMR experiments like HSQC and HMBC.
-
Data Summary: Expected NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 180 - 190 |
| Imidazole H-4 | 7.0 - 7.5 (d) | 120 - 130 |
| Imidazole H-5 | 7.0 - 7.5 (d) | 115 - 125 |
| Phenyl H (ortho) | 7.2 - 7.6 (m) | 120 - 130 |
| Phenyl H (meta) | 7.2 - 7.6 (m) | 125 - 135 |
| Phenyl H (para) | 7.2 - 7.6 (m) | 125 - 135 |
| Phenyl C (ipso) | - | 135 - 145 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The multiplicity is indicated in parentheses (s = singlet, d = doublet, m = multiplet).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule.
Expected IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, the C=N and C=C stretches of the imidazole and phenyl rings, and the aromatic C-H stretches.
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Summary: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | 2850 - 2750 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aldehyde C=O | Stretch | 1700 - 1680 |
| C=N (Imidazole) | Stretch | 1650 - 1550 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Expected Mass Spectrum: The mass spectrum of this compound should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.
Protocol: Electrospray Ionization (ESI)-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for imidazole-containing compounds.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500). .
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion, providing further confirmation of the chemical formula.
-
Data Summary: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 173.0715 | Protonated molecular ion (calculated for C₁₀H₉N₂O⁺) |
| [M]⁺ | 172.0637 | Molecular ion (calculated for C₁₀H₈N₂O) |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle: HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of a compound. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase.
Application: A reverse-phase HPLC method is suitable for determining the purity of this compound. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
Protocol: Reverse-Phase HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Caption: Workflow for ESI-MS Analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The analytical techniques outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By combining the structural insights from NMR and IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the quantitative purity assessment from HPLC, researchers can ensure the quality and identity of this important synthetic intermediate. Adherence to these protocols will contribute to the reliability and reproducibility of research and development in the field of medicinal chemistry.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
-
Su, Y., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–1000. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-phenyl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-phenyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a moderately polar molecule. The imidazole ring provides a basic nitrogen and potential for hydrogen bonding, while the phenyl group introduces lipophilicity. The aldehyde group is a key reactive site and can be prone to oxidation. Understanding this balance of properties is crucial for selecting an appropriate purification strategy.
| Property | Implication for Purification |
| Polarity | Moderately polar, making it suitable for normal-phase column chromatography. The polarity can be influenced by the solvent system. |
| Basicity | The imidazole nitrogen can be protonated. This allows for potential purification via acid-base extraction.[1] |
| Aldehyde Group | Prone to oxidation to the corresponding carboxylic acid. This necessitates careful handling and storage, potentially under an inert atmosphere.[2] It also allows for selective purification via bisulfite adduct formation.[3][4] |
| Crystallinity | The compound is a solid at room temperature, suggesting that recrystallization is a viable purification method.[5] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Q1: I'm having trouble separating my product from unreacted starting materials (e.g., imidazole) using column chromatography. What can I do?
A1: Co-elution with polar starting materials like imidazole is a common challenge.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be highly effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to resolve compounds with close Rf values.[1]
-
Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[1] Adding a small amount of a third solvent can sometimes alter the selectivity of the separation.[6]
-
Amine Additive: The basic nature of the imidazole ring can cause tailing on silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[6]
-
-
Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity for your compound and impurities.[6]
Q2: My purified this compound is showing signs of degradation over time. How can I prevent this?
A2: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, which is a common mode of degradation.
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is often recommended) to minimize oxidation.[2]
-
Avoid Air Exposure: During workup and purification, minimize the exposure of your compound to air, especially at elevated temperatures.
-
Use of Inhibitors: For long-term storage, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can be considered, though this would need to be removed before subsequent reactions.
Q3: I'm attempting to recrystallize my product, but it either oils out or doesn't crystallize at all. What should I do?
A3: Recrystallization issues often stem from solvent choice or supersaturation problems.[7]
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) on a small scale.
-
Troubleshooting Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid or oil.[7]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.[1]
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can dissolve it in a minimal amount of that hot solvent and then slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]
-
Q4: Can I use an acid-base workup to remove imidazole-containing impurities?
A4: Yes, this can be an effective strategy. The basic nitrogen on the imidazole ring can be protonated with a dilute acid, making the compound water-soluble.[1]
-
Procedure:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) in a separatory funnel. The protonated imidazole impurities will move into the aqueous layer.[6]
-
Separate the organic layer.
-
To recover your product if it has also moved to the aqueous layer, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) to neutralize it. Your product should then be extracted back into an organic solvent.[1]
-
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). If tailing is observed, add 0.5% triethylamine to the solvent mixture.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution) and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be used to separate them from non-aldehyde impurities.[3][4]
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Standard laboratory glassware
Procedure:
-
Adduct Formation: Dissolve the crude product in an organic solvent. Add the freshly prepared saturated sodium bisulfite solution and stir vigorously for 1-2 hours. The bisulfite will react with the aldehyde to form a water-soluble adduct.[4]
-
Extraction: Transfer the mixture to a separatory funnel. The bisulfite adduct of your product will be in the aqueous layer. Separate the layers and save the aqueous layer. The organic layer will contain non-aldehyde impurities.[4]
-
Aldehyde Regeneration: Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining organic impurities. Then, add a fresh layer of organic solvent and slowly add the NaOH solution to the aqueous layer with stirring until it is strongly basic. This will reverse the reaction and regenerate the aldehyde.[4]
-
Final Extraction and Drying: The regenerated aldehyde will move into the organic layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
IV. Visualized Workflow and Logic
Purification Decision Tree
This diagram outlines a logical approach to selecting a purification strategy for this compound.
Caption: A decision tree for selecting the appropriate purification method.
Bisulfite Adduct Purification Pathway
This diagram illustrates the chemical transformations during the bisulfite adduct purification method.
Caption: The reaction pathway for aldehyde purification via bisulfite adduct formation.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem. Available at:
-
BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem. Available at:
-
BenchChem Technical Support Team. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem. Available at:
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products. BenchChem. Available at:
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at:
-
BLD Pharm. This compound. Available at:
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Available at:
Sources
Technical Support Center: Formylation of 1-Phenylimidazole
Welcome to the technical support center for the formylation of 1-phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. As a versatile scaffold in medicinal chemistry and materials science, precise functionalization of 1-phenylimidazole is often a critical step in multi-step syntheses.
Introduction to the Vilsmeier-Haack Formylation of 1-Phenylimidazole
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][4] In the case of 1-phenylimidazole, the imidazole ring is the primary site of electrophilic attack due to its electron-rich nature. However, the regioselectivity of this reaction can be a significant challenge, potentially leading to a mixture of products and undesired side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formylation of 1-phenylimidazole.
Problem 1: Low or No Yield of the Desired Formylated Product
Question: I am not getting any, or very little, of my desired 1-phenylimidazole carbaldehyde. What could be the issue?
Answer: A low or non-existent yield can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions.
-
Solution: Ensure that your DMF is anhydrous and that the POCl₃ is fresh. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Reaction Temperature. While the Vilsmeier-Haack reaction can often be performed at or below room temperature, some substrates require heating to proceed at a reasonable rate.[5]
-
Solution: If you are running the reaction at a low temperature (e.g., 0 °C to room temperature), consider gradually increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition at excessive temperatures.
-
-
Cause 3: Incomplete Hydrolysis of the Iminium Intermediate. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[1]
-
Solution: Ensure that the workup procedure includes a thorough aqueous hydrolysis step. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) followed by stirring for a sufficient period.
-
-
Cause 4: Incorrect Stoichiometry. The ratio of 1-phenylimidazole to the Vilsmeier reagent can impact the reaction efficiency.
-
Solution: A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). You may need to optimize this stoichiometry for your specific setup.
-
Problem 2: Formation of Multiple Isomers (Regioselectivity Issues)
Question: My reaction is producing a mixture of formylated 1-phenylimidazole isomers. How can I improve the selectivity for my desired product?
Answer: This is a common challenge in the formylation of substituted imidazoles. The C2, C4, and C5 positions of the imidazole ring have different electronic densities, leading to potential formylation at multiple sites.
-
Understanding the Reactivity: The C5 position of the imidazole ring is generally the most electron-rich and therefore the most susceptible to electrophilic attack. The C2 position is the next most reactive, followed by the C4 position. The phenyl group at the N1 position can also influence the electron distribution in the imidazole ring.
-
Side Product 1: 1-Phenyl-1H-imidazole-5-carbaldehyde. This is often the major product due to the high electron density at the C5 position.
-
Side Product 2: 1-Phenyl-1H-imidazole-4-carbaldehyde. While generally less favored, its formation can be influenced by steric and electronic factors.
-
Side Product 3: 1-Phenyl-1H-imidazole-2-carbaldehyde. Formylation at the C2 position is also possible and may be desired in some synthetic routes.
Strategies for Controlling Regioselectivity:
-
Temperature Control: Reaction temperature can significantly influence the isomer ratio. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers. Start with a low temperature (e.g., 0 °C) and slowly warm the reaction while monitoring the product distribution by TLC or HPLC.
-
Solvent Effects: The choice of solvent can impact the stability of the transition states leading to different isomers. While DMF is part of the reagent system, using a co-solvent like dichloromethane or 1,2-dichloroethane might alter the selectivity.
-
Steric Hindrance: If your target is the less sterically hindered position, you might be able to leverage this. However, in the case of 1-phenylimidazole, the differences in steric hindrance between C2, C4, and C5 are not substantial.
-
Protecting Groups: In some cases, a temporary protecting group can be used to block a more reactive site, directing formylation to the desired position. This, however, adds extra steps to your synthesis.
Separation of Isomers:
If a mixture of isomers is unavoidable, you will need to rely on chromatographic separation.
-
Technique: Column chromatography on silica gel is the most common method.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system will need to be determined empirically.[6]
-
Monitoring: Use TLC to identify the solvent system that provides the best separation of your desired isomer from the others.
Problem 3: Formation of Di-formylated Products
Question: I am observing a product with a higher molecular weight that I suspect is a di-formylated 1-phenylimidazole. How can I prevent this?
Answer: While less common for less activated substrates, di-formylation can occur if the mono-formylated product is still sufficiently electron-rich to undergo a second formylation.
-
Cause: Using a large excess of the Vilsmeier reagent and/or high reaction temperatures can promote di-formylation.[7]
-
Solution 1: Control Stoichiometry. Carefully control the amount of Vilsmeier reagent used. Start with a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents).
-
Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature will decrease the rate of the second formylation more significantly than the first, thus improving selectivity for the mono-formylated product.
-
Solution 3: Shorten the Reaction Time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of the di-formylated product.
Problem 4: Formylation on the Phenyl Ring
Question: Is it possible for the formylation to occur on the phenyl ring instead of the imidazole ring?
Answer: Formylation on the phenyl ring is generally not favored under Vilsmeier-Haack conditions when an electron-rich heterocycle like imidazole is present. The imidazole ring is significantly more activated towards electrophilic substitution than the phenyl ring. However, if the phenyl ring contains strong electron-donating groups, this possibility, though remote, cannot be entirely ruled out under harsh conditions.
-
How to Check: The easiest way to check for this side product is through NMR spectroscopy. The proton and carbon signals for a formyl group attached to the phenyl ring will have distinct chemical shifts compared to those on the imidazole ring. Mass spectrometry would also show the same mass for the isomeric products.
-
Prevention: The conditions that would favor formylation on the phenyl ring (high temperatures, large excess of reagent) are the same conditions that lead to other side reactions. By following the best practices for selective mono-formylation on the imidazole ring, you will inherently disfavor this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Vilsmeier-Haack formylation of 1-phenylimidazole?
Based on the principles of electrophilic aromatic substitution on imidazoles, the C5 position is the most electron-rich and typically the most reactive. Therefore, 1-phenyl-1H-imidazole-5-carbaldehyde is often the expected major product. However, the formation of the C4 and C2 isomers is common, and the exact product ratio can be sensitive to reaction conditions.
Q2: How can I confirm the identity and regiochemistry of my formylated product?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the imidazole ring protons are highly diagnostic. The proton on the carbon bearing the formyl group will be absent, and the remaining imidazole protons will show characteristic shifts. NOE (Nuclear Overhauser Effect) experiments can be very helpful in determining the spatial relationship between the formyl group and the phenyl ring protons, thus confirming the regiochemistry.[8]
-
¹³C NMR Spectroscopy: The chemical shift of the formyl carbon (typically around 180-190 ppm) and the shifts of the imidazole ring carbons provide further confirmation of the structure.
-
Mass Spectrometry: This will confirm the molecular weight of your product, indicating that a single formyl group has been added.
-
IR Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.
Q3: Are there any alternative, milder methods for the formylation of 1-phenylimidazole?
While the Vilsmeier-Haack reaction is a classic, other formylation methods exist that may offer different selectivity or milder conditions. These include:
-
The Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium. It is typically used for the ortho-formylation of phenols but can sometimes be applied to other electron-rich aromatics.
-
The Reimer-Tiemann Reaction: This method uses chloroform and a strong base and is primarily for the ortho-formylation of phenols. Its applicability to 1-phenylimidazole is less certain and may lead to ring-opening side reactions.
-
Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid, this reagent can also be used for formylation, though it is highly toxic and moisture-sensitive.
For most applications involving N-aryl imidazoles, the Vilsmeier-Haack reaction remains a primary and effective choice, with careful control of reaction conditions being the key to success.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 1-Phenylimidazole
Materials:
-
1-Phenylimidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-phenylimidazole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require gentle heating (e.g., 40 °C) for completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired formylated product.
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to 40 °C | Lower temperatures may improve selectivity. |
| Equivalents of POCl₃ | 1.1 - 1.5 | A large excess may lead to side reactions. |
| Equivalents of DMF | 2 - 5 | Often used in excess as a solvent. |
| Reaction Time | 1 - 12 hours | Monitor by TLC. |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- J&K Scientific. Vilsmeier-Haack Reaction. J&K Scientific LLC. Accessed January 18, 2026.
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 18, 2026.
- Guidechem. What is the synthesis route of 1H-Imidazole-4-carbaldehyde?. Guidechem. Accessed January 18, 2026.
- Li, J. et al. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. 2020, 186, 111883.
- Benchchem. 1-phenyl-1H-imidazole-4-carbaldehyde. Benchchem. Accessed January 18, 2026.
- Mohammed, T. et al. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 18, 2026.
- Patil, S. B. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. 2012, 1(4), 1-20.
- Ueda, S. et al. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. 2012.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Shabalin, D. A. & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 2020, 18, 4273-4286.
- Li, H. et al. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids.
- ResearchGate. Fig. S4 1 H NMR spectra of 1-phenylimidazole (phim) and [AuCl3(phim)] (3) (DMSO, 200 MHz)..
- Sonawane, R. B. et al. Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines.
- Shabalin, D. A. & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 2020, 18, 4273-4286.
- da Silva, M. A. et al. The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. 2023, 127(45), 9568–9581.
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. 2020.
- Shabalin, D. A. & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 2020, 18, 4273-4286.
- Separation and identification of indene–C70 bisadduct isomers.
- Al-Showiman, S. S. & Baosman, A. A. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry. 1988, 4(2).
- Schmidt, M. A. & Eastgate, M. D. ChemInform Abstract: Regioselective Synthesis of 1,4‐Disubstituted Imidazoles.. Sci-Hub. 2012.
- Davadra, P. M. et al. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine.. Semantic Scholar. 2011.
- Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2. 1993, (1), 101-106.
- Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome.
- DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole.
- Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC. Accessed January 18, 2026.
- Separation of Nitrobenzaldehyde Isomers. Reddit. 2025.
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stability of 1-phenyl-1H-imidazole-2-carbaldehyde under reaction conditions
Technical Support Center: 1-phenyl-1H-imidazole-2-carbaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability of this compound under various reaction conditions. Our goal is to provide practical, experience-driven advice to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound in an inert atmosphere at 2-8°C.[1] Some suppliers also suggest storing it at room temperature. If the compound is in solution, it should be stored at -20°C for up to one month or -80°C for up to six months, ensuring it is sealed and protected from moisture.[2] The solid is typically a powder with a melting point between 70-72°C.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, related imidazole-2-carboxaldehydes are known to be air-sensitive.[3] The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding carboxylic acid. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent degradation.
Stability in Reaction Conditions
Q3: My reaction is conducted under acidic conditions. Will this compound be stable?
A3: The stability of imidazole-2-carbaldehydes in acidic conditions is pH-dependent. At a pH below 5, imidazole-2-carboxaldehyde exists predominantly in its geminal diol form due to hydration of the aldehyde.[4] While this protects the aldehyde from some reactions, strong acidic conditions can lead to other issues. For instance, in the synthesis of the parent imidazole-2-carboxaldehyde, concentrated hydrochloric acid is used to reflux and deprotect a precursor.[5] This suggests the imidazole core is robust, but the aldehyde may undergo reversible hydration. This hydration equilibrium shift can affect reaction kinetics and product distribution.[4]
Q4: I am planning a reaction under basic conditions. What should I be concerned about?
A4: Basic conditions pose a significant risk for aldehydes, including this compound. Aldehydes can undergo self-condensation reactions (like the Cannizzaro reaction if no α-hydrogens are present, or aldol-type reactions if they are). More critically, the imidazole ring itself can be susceptible to base-mediated autoxidation.[6] It is also important to consider that the N-H of an unprotected imidazole is acidic and can be deprotonated, which may lead to side reactions.
Q5: Can I use strong oxidizing or reducing agents with this compound?
A5: The aldehyde group is readily oxidized to a carboxylic acid and reduced to an alcohol. Therefore, the use of strong oxidizing agents (e.g., KMnO₄, CrO₃) or reducing agents (e.g., NaBH₄, LiAlH₄) will transform the carbaldehyde functional group. If the intention is to modify other parts of the molecule while preserving the aldehyde, these reagents should be avoided. For instance, the oxidation of related imidazole-derived aldehydes by aldehyde dehydrogenases has been studied, highlighting the aldehyde's susceptibility to oxidation.[7]
Troubleshooting Guides
Problem 1: Low Yield or No Product Formation in Nucleophilic Addition Reactions
Scenario: You are attempting a Wittig reaction, Grignard addition, or similar nucleophilic attack on the aldehyde, but you observe low yields or only starting material.
| Possible Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The phenyl group at the 1-position of the imidazole ring can create steric bulk around the aldehyde at the 2-position, hindering the approach of nucleophiles. | 1. Use less bulky nucleophiles: If possible, switch to a smaller nucleophilic reagent. 2. Increase reaction temperature: Carefully increasing the temperature may provide the necessary energy to overcome the steric barrier. Monitor for decomposition. 3. Use a stronger nucleophile or a catalyst: A more reactive nucleophile might be more effective. Lewis acid catalysis can sometimes enhance the electrophilicity of the aldehyde carbonyl. |
| Reagent Incompatibility | The nucleophile or its precursor might be basic enough to deprotonate the imidazole ring or catalyze side reactions of the aldehyde. | 1. Protect the imidazole ring: If the N-H is implicated, consider protecting it with a suitable group like a trityl or SEM group.[8] 2. Use pre-formed nucleophiles: For instance, use a pre-formed Wittig ylide rather than generating it in situ with a strong base in the presence of your aldehyde. |
| Aldehyde Hydration | In the presence of water, especially under acidic conditions, the aldehyde can form a gem-diol, which is unreactive towards many nucleophiles. | 1. Ensure anhydrous conditions: Use freshly dried solvents and glassware. Run the reaction under an inert atmosphere. 2. Remove water: If water is generated during the reaction, consider using a Dean-Stark trap or molecular sieves. |
Problem 2: Formation of Impurities and Degradation Products
Scenario: TLC or LC-MS analysis of your reaction mixture or purified product shows multiple unexpected spots or peaks.
| Possible Cause | Explanation | Troubleshooting Steps |
| Oxidation | The aldehyde is oxidized to the corresponding carboxylic acid. This is common if the reaction is exposed to air, especially at elevated temperatures or under basic conditions. | 1. Maintain an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure. 2. Use degassed solvents: Solvents can contain dissolved oxygen. 3. Add antioxidants: In some cases, small amounts of antioxidants like BHT can be used if they do not interfere with the desired reaction. |
| Photodegradation | Imidazole-containing compounds can be sensitive to light, leading to the formation of various degradation products.[6] Imidazole-2-carbaldehyde itself can undergo photochemical reactions.[9] | 1. Protect from light: Wrap the reaction vessel in aluminum foil. 2. Work in a darkened fume hood: Minimize exposure to ambient light during workup and purification. |
| Thermal Decomposition | Although many imidazole derivatives exhibit good thermal stability, prolonged heating at high temperatures can lead to decomposition.[10] | 1. Monitor reaction temperature carefully: Use a temperature controller and avoid localized overheating. 2. Minimize reaction time: Run time-course studies to determine the optimal reaction time to maximize product formation and minimize degradation. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Nucleophilic Addition (e.g., Grignard Reaction)
This protocol provides a general guideline for performing a nucleophilic addition to this compound, with precautions to minimize degradation.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Nucleophile: Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stability Test Under Acidic/Basic Conditions
This protocol can be used to assess the stability of your compound under specific pH conditions before running a full-scale reaction.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH (e.g., pH 4, pH 9)
-
Organic solvent (e.g., Acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, mix a small aliquot of the stock solution with the acidic and basic buffer solutions. Aim for a final concentration suitable for HPLC/LC-MS analysis.
-
Time Points: Take an initial sample (t=0) from each vial for analysis. Then, let the vials stand at room temperature (or the intended reaction temperature), protected from light.
-
Analysis: Analyze samples at various time points (e.g., 1h, 4h, 24h) by HPLC or LC-MS.
-
Evaluation: Compare the peak area of the starting material over time. The appearance of new peaks indicates degradation.
Visualizing Degradation Pathways and Workflows
Below are diagrams illustrating potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation and reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
-
Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Available from: [Link]
-
Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997–3011. Available from: [Link]
-
Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3135-3144. Available from: [Link]
-
Eugene, A. J. et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry, 3(8), 1637–1644. Available from: [Link]
-
Gomes, P. S. et al. (2023). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. The Journal of Chemical Thermodynamics, 181, 106967. Available from: [Link]
-
Turek, J. et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry, 138, 123-132. Available from: [Link]
-
Wang, H. et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Environmental Science & Technology, 58(27), 11841–11851. Available from: [Link]
Sources
- 1. 6002-15-9|this compound|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-arylation of Imidazole-2-carbaldehyde
Welcome to the technical support hub for the N-arylation of imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of the aldehyde functionality introduces unique challenges not encountered with simpler imidazoles. This resource provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of imidazole-2-carbaldehyde resulting in low to no yield?
Low or no yield is the most common issue and can stem from several factors, often related to catalyst inhibition or unfavorable reaction conditions.
-
Catalyst Inhibition: Imidazoles, particularly those with coordinating groups like an aldehyde, can act as ligands and inhibit the formation of the active catalytic species. This is a well-documented issue in palladium-catalyzed reactions where the imidazole can prevent the binding of the phosphine ligand to the palladium center, effectively poisoning the catalyst[1].
-
Inappropriate Catalyst System: While both copper and palladium catalysts are used for N-arylations, their efficacy can be substrate-specific. Traditional Ullmann-type copper couplings often require harsh conditions (high temperatures, long reaction times) which can be detrimental to the sensitive aldehyde group[1]. Modern copper-catalyzed systems using specific ligands operate under milder conditions and may be more suitable[2][3]. Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative, but ligand choice is critical[4][5][6].
-
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig reactions, but they can also promote side reactions involving the aldehyde, such as aldol condensations or Cannizzaro reactions, especially at elevated temperatures. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better starting point in copper-catalyzed systems[2][7].
-
Solvent Choice: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents like DMSO, DMF, dioxane, or toluene are frequently used. The choice can influence reaction rates and selectivity[2][8].
Q2: I'm observing multiple unidentified byproducts in my reaction mixture. What are the likely side reactions?
The aldehyde group is the primary source of side reactions.
-
Aldol-Type Reactions: Under basic conditions, the enolizable aldehyde can react with itself or other carbonyl species.
-
Oxidation/Reduction of the Aldehyde: Depending on the reaction conditions and contaminants, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Homocoupling of Aryl Halide: This is a common side reaction in cross-coupling chemistry, leading to the formation of a biaryl species.
-
Protodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or other proton sources[3].
Q3: How can I improve the regioselectivity of the N-arylation on an unsymmetrical imidazole?
For imidazole-2-carbaldehyde, arylation occurs at the N-1 position. However, for other unsymmetrically substituted imidazoles, achieving high regioselectivity can be a challenge. Steric hindrance near one of the nitrogen atoms can direct the aryl group to the less hindered nitrogen. The electronic properties of substituents on the imidazole ring also play a significant role. For challenging cases, employing a protecting group strategy may be necessary[9].
Q4: My purification is difficult due to co-eluting impurities. What strategies can I use?
Purification of N-arylated imidazole-2-carbaldehydes can be challenging due to the polarity of the molecule and the potential for closely related impurities.
-
Column Chromatography Optimization: A careful screen of solvent systems for flash column chromatography is essential. Using a gradient elution can help separate closely eluting compounds. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can alter the elution order.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it may be beneficial to temporarily protect the aldehyde (e.g., as an acetal), perform the purification, and then deprotect to obtain the pure product.
Troubleshooting Guides
Guide 1: Low Conversion or Stalled Reaction
This guide addresses situations where the starting materials are largely unreacted.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for byproduct formation.
In-Depth Analysis:
-
Temperature and Base Management: The reactivity of the aldehyde is highly dependent on temperature and base strength. Lowering the reaction temperature is the first and most straightforward step to mitigate side reactions. If lower temperatures stall the primary reaction, switching to a milder base is the next logical step.
-
Protecting Group Strategy: If side reactions involving the aldehyde cannot be suppressed by adjusting conditions, a protecting group strategy is a robust solution. Converting the aldehyde to a more stable functional group, such as an acetal, will prevent its participation in unwanted reactions. The acetal can then be removed in a subsequent step after the N-arylation is complete.
-
Ligand Tuning: In palladium-catalyzed reactions, the choice of ligand influences the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands generally promote the rate-limiting reductive elimination step, which can help outcompete side reactions like beta-hydride elimination that lead to protodehalogenation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation with Pre-activation
This protocol is adapted from methodologies developed to overcome catalyst inhibition by imidazoles.[1]
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., a biaryl phosphine, 1.8 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture at the target reaction temperature (e.g., 120 °C) for 3-5 minutes. The solution should change color, indicating the formation of the active complex.
-
Reaction Assembly: In a separate oven-dried Schlenk flask, add imidazole-2-carbaldehyde (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with argon.
-
Reaction Initiation: Using a cannula, transfer the pre-activated catalyst solution to the flask containing the other reagents.
-
Heat the reaction mixture at the desired temperature and monitor by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation
This protocol is a general procedure based on modern ligand-assisted Ullmann-type couplings.[2][3]
-
Reaction Assembly: To an oven-dried reaction vessel, add the copper(I) source (e.g., CuI or CuBr, 5 mol%), the ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 10 mol%), imidazole-2-carbaldehyde (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[2][3]
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon).
-
Add anhydrous, degassed solvent (e.g., DMSO or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) | Rationale / Key Consideration |
| Catalyst Loading | 1-5 mol% Pd [1] | 5-10 mol% Cu [2][3] | Higher loadings may be needed for less reactive aryl chlorides. |
| Ligand Loading | 1.2-2.0 x Pd loading | 1.0-2.0 x Cu loading | Ligand-to-metal ratio is crucial for catalyst stability and activity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, K₂CO₃ [2][3] | Weaker bases are preferred to avoid aldehyde side reactions. |
| Temperature | 80-120 °C | 80-150 °C [1][3] | Use the lowest effective temperature to maintain aldehyde integrity. |
| Solvent | Toluene, Dioxane | DMSO, Dioxane, DMF [2][8] | Solvent choice can impact solubility and reaction rate. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetrical Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(30), 6829-6832. [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
-
Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]
-
Ananthu, V., et al. (2021). N-Arylation of Imidazoles: An Overview. ResearchGate. [Link]
-
Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
-
O'Hara, F., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(34), 13517-13529. [Link]
-
Ye, M., & Li, G. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(16), 6436-6439. [Link]
-
Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar. [Link]
-
Maleki, A., et al. (2016). Dendrimer-encapsulated Cu(Π) nanoparticles immobilized on superparamagnetic Fe3O4@SiO2 nanoparticles as a novel recyclable catalyst for N-arylation of nitrogen heterocycles and green synthesis of 5-substituted 1H-tetrazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-heterocycles by N-arylation. [Link]
-
Request PDF. (n.d.). Highly-efficient N-arylation of imidazole catalyzed by Cu(II) complexes with quaternary ammonium-functionalized 2-acetylpyridine acylhydrazone. [Link]
-
Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Rossi, S. A., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry, 23(55), 13676-13683. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Request PDF. (n.d.). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
-
Frank, É., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1427-1435. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 52(27), 6954-6971. [Link]
-
Prakash, O., et al. (2009). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 5, 13. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]
-
Al-Masoudi, N. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6989. [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring a higher success rate and purity in your synthetic endeavors.
Introduction: A Tale of Two Steps
The synthesis of this compound is typically achieved in a two-step process: the N-arylation of imidazole with a phenyl source, followed by formylation at the C2 position. Each of these steps presents a unique set of challenges and potential for impurity generation. This guide will dissect each step, offering insights into the reaction mechanisms, troubleshooting common issues, and providing protocols for purification.
Part 1: The N-Arylation of Imidazole - The Ullmann Condensation
The introduction of the phenyl group onto the imidazole nitrogen is commonly accomplished via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. While effective, this reaction can be sensitive to conditions and may lead to several impurities.
Frequently Asked Questions (FAQs) - N-Arylation
Q1: My Ullmann coupling reaction is sluggish and gives a low yield of 1-phenylimidazole. What are the likely causes?
A1: Low yields in the Ullmann coupling of imidazole can often be attributed to several factors. Firstly, the purity and activation of the copper catalyst are paramount. Traditional Ullmann reactions often require harsh conditions, and modern protocols using soluble copper catalysts are generally more efficient. Secondly, the reaction is sensitive to atmospheric conditions; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst and reagents. Lastly, the choice of solvent and base is critical. High-boiling polar solvents like DMF or NMP are often used to achieve the necessary reaction temperatures.
Q2: I am observing a significant amount of unreacted imidazole and iodobenzene in my crude product. How can I drive the reaction to completion?
A2: The presence of starting materials indicates an incomplete reaction. To improve conversion, consider the following:
-
Increase Reaction Time and/or Temperature: The Ullmann coupling can be slow. Monitor the reaction progress by TLC or HPLC and consider extending the reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial.
-
Optimize Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the aryl halide can sometimes drive the reaction to completion. However, be mindful that this will necessitate the removal of more unreacted aryl halide during purification.
-
Ligand Addition: The use of ligands such as 1,10-phenanthroline or L-proline can significantly accelerate the reaction and allow for milder conditions.
Q3: My purified 1-phenylimidazole is contaminated with a non-polar impurity. What could it be?
A3: A common non-polar byproduct in Ullmann reactions is the homo-coupling product of the aryl halide, in this case, biphenyl. This occurs when two molecules of iodobenzene couple with each other. This side reaction is more prevalent at higher temperatures and with less active catalysts.
Troubleshooting Guide: N-Arylation Impurities
| Impurity | Identification | Cause | Troubleshooting and Prevention |
| Unreacted Imidazole | Polar spot on TLC, distinct NMR signals. | Incomplete reaction due to insufficient temperature, time, or catalyst activity. | Increase reaction temperature/time, use a more active catalyst system (e.g., with a ligand), or use a slight excess of iodobenzene. |
| Unreacted Iodobenzene | Non-polar spot on TLC, characteristic aromatic signals in ¹H NMR. | Incomplete reaction or use of a large excess of iodobenzene. | Optimize stoichiometry, ensure adequate reaction time and temperature. |
| Biphenyl | Very non-polar spot on TLC, distinct aromatic signals in ¹H NMR. | Homo-coupling of iodobenzene, often at high temperatures. | Use a more efficient catalyst system that favors cross-coupling, and avoid excessive temperatures. |
Experimental Protocol: Purification of 1-Phenylimidazole
A common method for purifying 1-phenylimidazole from the common impurities of an Ullmann reaction is column chromatography.
Protocol:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent such as hexane.
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution:
-
Begin eluting with hexane to remove highly non-polar impurities like biphenyl.
-
Gradually increase the polarity of the eluent with ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
The 1-phenylimidazole will elute as the polarity is increased.
-
Unreacted imidazole will remain on the column or elute at a much higher polarity.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 2: C2-Formylation of 1-Phenylimidazole - The Vilsmeier-Haack Reaction
The introduction of the aldehyde group at the C2 position of the imidazole ring is a crucial step. The Vilsmeier-Haack reaction is a widely used method for this transformation.
Frequently Asked Questions (FAQs) - C2-Formylation
Q1: My Vilsmeier-Haack formylation of 1-phenylimidazole is not working. What are the common pitfalls?
A1: The Vilsmeier-Haack reaction relies on the formation of the Vilsmeier reagent, an electrophilic iminium species, from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[1] The most common issue is the deactivation of the Vilsmeier reagent by moisture.[2] Ensure all glassware is oven-dried and reagents are anhydrous. Another potential issue is the reactivity of the substrate. While 1-phenylimidazole is electron-rich enough for this reaction, any deactivating groups on the phenyl ring could hinder the reaction.
Q2: After workup, my product contains a significant amount of unreacted 1-phenylimidazole. How can I improve the conversion?
A2: Incomplete formylation can be addressed by:
-
Ensuring Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.5-2 equivalents).
-
Temperature Control: The formation of the Vilsmeier reagent is often done at low temperatures (0 °C), but the formylation reaction itself may require gentle heating to proceed to completion. Monitor the reaction by TLC.
-
Reaction Time: Allow sufficient time for the reaction to complete.
Q3: I have an impurity that is difficult to separate from my desired this compound. What could it be?
A3: A likely impurity is the unhydrolyzed iminium salt intermediate. The final step of the Vilsmeier-Haack reaction is the hydrolysis of this intermediate to the aldehyde.[1] Incomplete hydrolysis during the aqueous workup will leave this salt in your crude product. Ensuring a thorough aqueous workup, sometimes with gentle heating or extended stirring, can mitigate this.
Troubleshooting Guide: C2-Formylation Impurities
| Impurity | Identification | Cause | Troubleshooting and Prevention |
| Unreacted 1-Phenylimidazole | Less polar spot on TLC compared to the product. | Incomplete reaction due to insufficient Vilsmeier reagent, low temperature, or short reaction time. | Use a slight excess of the Vilsmeier reagent, optimize reaction temperature and time based on TLC monitoring. |
| Unhydrolyzed Iminium Salt | A more polar, often water-soluble, species. May not be easily visible on TLC. | Incomplete hydrolysis during aqueous workup. | Ensure thorough mixing and sufficient time during the aqueous workup. A slightly acidic or basic wash may facilitate hydrolysis. |
| Over-reaction Products | Unlikely for this specific substrate, but possible in some cases. | Harsh reaction conditions. | Use milder conditions and monitor the reaction closely. |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylimidazole
Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve 1-phenylimidazole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) while monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Visualization of Synthetic Pathways and Impurity Formation
To better understand the chemical transformations and the origin of impurities, the following diagrams illustrate the key reaction pathways.
Diagram 1: Synthesis of 1-Phenylimidazole via Ullmann Condensation
Caption: Vilsmeier-Haack formylation pathway and the formation of the unhydrolyzed iminium salt impurity.
Analytical Characterization and Purity Assessment
Accurate assessment of product purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Typical HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or phosphoric acid) and acetonitrile. [3]
-
Detection: UV detector at a wavelength where both the product and potential impurities absorb (e.g., 254 nm or 280 nm).
This method can effectively separate the desired product from starting materials and byproducts, allowing for accurate quantification of purity.
References
-
SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
- Ma, D.; Cai, Q. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett2004, 2004, 128-130.
-
Organic Syntheses. Imidazole-2-carboxaldehyde. Org. Synth.1977 , 57, 62. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center dedicated to the synthesis and optimization of 1-phenyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during its synthesis. Here, you will find not just protocols, but the rationale behind them, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
I. Foundational Principles: The Vilsmeier-Haack Reaction
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This powerful formylation method is ideal for electron-rich heteroaromatic systems like 1-phenylimidazole.[1][2] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-phenylimidazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Understanding this mechanism is crucial for diagnosing and resolving many of the issues that can arise during the experiment.
II. Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylimidazole
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Phenylimidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylimidazole (1.0 eq.) in anhydrous DMF (used as both solvent and reagent). Use a sufficient amount of DMF to ensure proper stirring.
-
Place the flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 15-20 minutes.[3]
-
Crucial Point: Maintain the internal temperature below 5 °C during the addition to prevent uncontrolled reactions and the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.[2] The optimal temperature may vary and should be determined by monitoring the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Continue stirring for 30 minutes to ensure complete hydrolysis.
-
-
Neutralization and Extraction:
-
Slowly and carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.[3]
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.[4]
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Moisture in Reagents/Glassware: The Vilsmeier reagent is highly sensitive to moisture and will be quenched before it can react with the substrate. | • Ensure all glassware is thoroughly flame-dried or oven-dried before use. • Use anhydrous DMF and fresh, high-purity POCl₃. • Maintain a positive nitrogen atmosphere throughout the reaction. |
| 2. Incomplete Formation of Vilsmeier Reagent: Insufficient reaction time or incorrect temperature during the formation of the Vilsmeier reagent. | • Allow the DMF and POCl₃ to react at 0 °C for at least 30 minutes before adding the 1-phenylimidazole. | |
| 3. Low Reactivity of Substrate: While 1-phenylimidazole is electron-rich, impurities in the starting material can hinder the reaction. | • Check the purity of your 1-phenylimidazole. If necessary, purify it by distillation or recrystallization before use. | |
| 4. Suboptimal Reaction Temperature: The formylation step may require heating to proceed at a reasonable rate. | • After the initial formation of the Vilsmeier reagent at low temperature, gradually heat the reaction mixture and monitor by TLC to find the optimal temperature. Temperatures are often in the range of 60-80 °C.[2] | |
| Formation of Multiple Products (Visible on TLC) | 1. Over-reaction/Di-formylation: Although less common for the C2 position, prolonged reaction times or excessive heat can lead to the formation of other formylated species. | • Monitor the reaction closely by TLC and stop it once the starting material is consumed and the desired product is the major spot. • Avoid excessive heating. |
| 2. Side Reactions with Impurities: Impurities in the starting materials or solvents can lead to a variety of side products. | • Use high-purity, anhydrous reagents and solvents. | |
| 3. Decomposition of Product: The product may be sensitive to the work-up conditions. | • Perform the neutralization step carefully and avoid overly acidic or basic conditions for prolonged periods. | |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous layer, leading to losses during extraction. | • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency. |
| 2. Emulsion Formation during Extraction: The presence of DMF can sometimes lead to the formation of emulsions. | • Add brine to the aqueous layer to help break the emulsion. • If an emulsion persists, filter the entire mixture through a pad of Celite. | |
| Product Purity Issues After Purification | 1. Co-eluting Impurities: A side product may have a similar polarity to the desired product, making separation by column chromatography difficult. | • Try a different solvent system for column chromatography. • Consider recrystallization as an alternative or additional purification step.[4] |
| 2. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. | • After the initial concentration, co-evaporate the crude product with a higher boiling point solvent that is a non-solvent for the product (e.g., toluene) under high vacuum. • A thorough aqueous work-up with multiple water washes is crucial to remove the majority of the DMF. |
IV. Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the final product. Below are expected spectroscopic data for a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, which can serve as a reference.[5]
| Spectroscopic Technique | Expected Observations for a Phenyl-imidazole-carbaldehyde |
| ¹H NMR (in CDCl₃) | • Aldehyde proton (CHO): Singlet around δ 9.5-10.5 ppm. • Imidazole ring protons: Signals in the aromatic region (δ 7.0-8.0 ppm). • Phenyl ring protons: Signals in the aromatic region (δ 7.0-8.0 ppm). |
| ¹³C NMR (in CDCl₃) | • Aldehyde carbon (C=O): Signal around δ 180-195 ppm. • Imidazole and Phenyl ring carbons: Multiple signals in the aromatic region (δ 110-150 ppm). |
| Infrared (IR) | • Carbonyl (C=O) stretch of the aldehyde: Strong absorption band around 1670-1700 cm⁻¹. • C-H stretch of the aldehyde: Two weak bands around 2720 and 2820 cm⁻¹. • Aromatic C=C and C-H stretching bands. |
| Mass Spectrometry (MS) | • Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₈N₂O = 172.18 g/mol ). |
V. Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Sources
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde
Introduction: 1-Phenyl-1H-imidazole-2-carbaldehyde is a critical building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular targets, including potential therapeutic agents.[1][2] While several synthetic routes exist for its preparation on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers and process chemists involved in the scale-up synthesis of this important intermediate.
Section 1: Overview of Primary Synthetic Routes
Three primary synthetic strategies are commonly employed for the synthesis of this compound. The choice of route for scale-up depends on factors such as raw material cost, equipment availability, safety considerations, and the desired purity of the final product.
Caption: High-level overview of the three main synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during scale-up synthesis in a question-and-answer format.
Problem Area 1: Low Yield & Incomplete Reactions
Q1: My Vilsmeier-Haack reaction stalls at ~60-70% conversion, even with extended reaction times. What are the likely causes?
A1: Stagnant Vilsmeier-Haack reactions during scale-up are common and can typically be traced to three factors:
-
Cause 1: Inactive Vilsmeier Reagent. The formylating agent, the chloroiminium ion (Vilsmeier reagent), is formed in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is moisture-sensitive. On a large scale, inadequate inert atmosphere or use of DMF with high water content can consume the reagent before it reacts with the substrate.
-
Solution: Ensure all reagents are anhydrous. Use a fresh, sealed bottle of POCl₃ and DMF with low water content (<50 ppm). Maintain a robust nitrogen or argon blanket throughout the reagent addition and reaction period.
-
-
Cause 2: Poor Mixing/Mass Transfer. As the reaction proceeds, the mixture can become thick or form solids, especially at lower temperatures. In large reactors, inefficient agitation can create "dead zones" where the substrate and reagent do not make adequate contact.
-
Solution: Optimize the reactor's agitation speed. If the mixture is too thick, consider a different solvent that can better solubilize the intermediates. Dichloromethane (DCM) is often used for this purpose.
-
-
Cause 3: Insufficient Temperature. While the initial formation of the Vilsmeier reagent is often done at 0°C for control, the subsequent formylation step may require heating to proceed at a reasonable rate.
-
Solution: After the initial exotherm from reagent formation is controlled, consider slowly warming the reaction to 40-60°C. Monitor the reaction progress by an in-process control (IPC) like HPLC or TLC every hour to determine the optimal temperature and time.
-
Q2: The lithiation of 1-phenylimidazole with n-BuLi is inconsistent, leading to variable yields and recovery of starting material. How can I improve robustness?
A2: Directed ortho-metalation (DoM) with n-butyllithium (n-BuLi) requires stringent control, as its success is highly dependent on reaction conditions.[4][5]
-
Cause 1: Inaccurate n-BuLi Titration. The molarity of commercial n-BuLi solutions can decrease over time. Using an assumed concentration often leads to under-dosing the base.
-
Solution: Always titrate your n-BuLi solution before use. A simple titration (e.g., with diphenylacetic acid) is essential for accurate and reproducible dosing. For scale-up, it is critical to use 1.05-1.10 equivalents of freshly titrated n-BuLi to ensure complete deprotonation.
-
-
Cause 2: Temperature Fluctuations. The lithiated intermediate is thermally unstable. Poor temperature control in a large reactor can lead to decomposition.
-
Solution: Ensure your reactor has sufficient cooling capacity to maintain the internal temperature at or below -70°C during the n-BuLi addition. The addition should be done slowly and sub-surface to dissipate the exotherm effectively.
-
-
Cause 3: Impurities in the Starting Material. Water or other protic impurities in the 1-phenylimidazole or solvent (THF) will consume the n-BuLi, leading to incomplete lithiation.
-
Solution: Use anhydrous THF (e.g., distilled from sodium/benzophenone or passed through a solvent purification system). Ensure the 1-phenylimidazole is dry; if necessary, dissolve it in a solvent like toluene and azeotropically remove water before use.
-
Problem Area 2: Impurity Formation and Control
Q3: The oxidation of (1-phenyl-1H-imidazol-2-yl)methanol to the aldehyde is generating the corresponding carboxylic acid as a major byproduct. How can this be avoided?
A3: Over-oxidation is a classic challenge in aldehyde synthesis.[6] The choice of oxidant and control of reaction conditions are paramount.
-
Cause: Overly Aggressive Oxidant or Conditions. Strong oxidants like potassium permanganate or Jones reagent will readily oxidize the aldehyde to the carboxylic acid.[7] Even milder systems can cause over-oxidation if the reaction is run for too long or at too high a temperature.
-
Solution 1: Use a Heterogeneous Oxidant. Activated manganese dioxide (MnO₂) is an excellent choice for scale-up. It is a solid, and the reaction is typically run as a slurry in a solvent like DCM or chloroform. The reaction rate is controlled by the surface area and activity of the MnO₂, and over-oxidation is minimal. The reaction is complete when the starting material is consumed (monitored by TLC/HPLC), and the oxidant is simply filtered off.
-
Solution 2: Controlled TEMPO-based Oxidation. The TEMPO/bleach (NaOCl) system is highly selective for primary alcohols.[8] On a large scale, it's crucial to control the pH (maintain at ~9-10 with a bicarbonate buffer) and temperature (0-15°C) to prevent disproportionation of the hypochlorite and side reactions. Add the NaOCl solution slowly to manage the exotherm.
-
Q4: My Vilsmeier-Haack reaction produces a significant amount of dark, tarry material upon aqueous workup, making isolation difficult.
A4: This is often due to uncontrolled hydrolysis of the reaction intermediate.
-
Cause: Uncontrolled Quench. Adding the reaction mixture to water or vice-versa without temperature control can lead to a large exotherm. The Vilsmeier intermediate is reactive, and at high temperatures and low pH, it can polymerize or decompose.
-
Solution: A Controlled Reverse Quench. The best practice for scale-up is a "reverse quench." Prepare a cooled (0-10°C) solution of aqueous sodium bicarbonate or sodium acetate. Slowly add the Vilsmeier reaction mixture to this basic solution with vigorous stirring. This neutralizes the acidic byproducts (HCl, phosphoric acid) and controls the exotherm, leading to a much cleaner hydrolysis and precipitation of the product.
-
Problem Area 3: Scale-Up and Process Safety
Q5: How can I safely manage the exotherm and pyrophoric nature of n-BuLi for a multi-kilogram scale reaction?
A5: Handling n-BuLi at scale requires specialized equipment and procedures.
-
Solution 1: Engineering Controls. Use a pressure-rated, jacketed reactor with a robust cooling system (e.g., a glycol chiller capable of reaching -80°C). The n-BuLi should be transferred from its storage container to the reactor via a sealed system using nitrogen pressure, never poured in an open vessel.
-
Solution 2: Slow, Sub-surface Addition. Fit the reactor with a dip tube so that the n-BuLi is introduced below the surface of the reaction mixture. This ensures immediate mixing and efficient heat transfer to the reactor jacket, preventing localized "hot spots." The addition rate should be controlled automatically and tied to the internal temperature, such that the addition pauses if the temperature rises above a set point (e.g., -65°C).
-
Solution 3: Dilution. Running the reaction at a lower concentration (e.g., 0.5 M instead of 1.0 M) can help manage the heat output, although this comes at the cost of reactor throughput.
Caption: Decision tree for diagnosing low yield in the Vilsmeier-Haack reaction.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for large-scale (multi-kg) production?
A: The Vilsmeier-Haack reaction (Route A) is often the most industrially viable route. Although it uses corrosive reagents (POCl₃), it avoids the significant challenges of cryogenic temperatures and handling pyrophoric n-BuLi associated with Route B. The starting materials are relatively inexpensive, and the reaction is generally high-yielding when properly controlled. Route C is a good alternative if the starting alcohol is readily available or if the final product requires extremely high purity, as the filtration of MnO₂ can remove many impurities.
Q: What are the Critical Process Parameters (CPPs) to monitor for the Vilsmeier-Haack route?
A: For a robust and reproducible process, you must define and control the following CPPs:
-
Reagent Stoichiometry: The ratio of POCl₃ to DMF and substrate is critical. Typically, 1.1-1.5 equivalents of the Vilsmeier reagent are used.
-
Temperature Control: Both during reagent formation (exotherm) and the subsequent reaction phase.
-
Reaction Time: Determined by IPC monitoring to ensure complete conversion and minimize byproduct formation.
-
Workup pH and Temperature: Crucial for clean product isolation and preventing decomposition.
Q: What analytical methods are recommended for IPC and final product quality control?
A: A combination of methods should be used:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal. A simple isocratic method can quickly show the consumption of starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check on the plant floor.
-
Final Product QC:
-
Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Purity: HPLC (using a gradient method) to determine purity (target >99.0%) and quantify any impurities.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to ensure solvents used in the process (e.g., DMF, DCM, Toluene) are below ICH limits.
-
Appearance, Melting Point: Standard physical characterization.
-
Q: What are the typical storage and stability characteristics of this compound?
A: Aldehydes can be susceptible to oxidation. The final product should be a stable, crystalline solid.[9] It should be stored in a well-sealed container, protected from light and air, at ambient or refrigerated temperatures. Long-term storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation to the carboxylic acid.
Section 4: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (100g Scale)
Materials:
-
1-Phenylimidazole (100 g, 0.694 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (250 mL)
-
Phosphorus oxychloride (POCl₃) (75 mL, 0.832 mol, 1.2 eq)
-
Dichloromethane (DCM) (500 mL)
-
Sodium Bicarbonate (NaHCO₃) (approx. 200 g)
-
Deionized Water
Procedure:
-
Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and dropping funnel. Purge the reactor thoroughly with nitrogen.
-
Reagent Preparation: Charge the reactor with 1-phenylimidazole and DCM (250 mL). Stir to dissolve and cool the jacket to 0-5°C. In a separate dry flask under nitrogen, add DMF (250 mL).
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5°C. Slowly add the POCl₃ to the DMF via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting pale-yellow solution for 30 minutes at 0-5°C.
-
Formylation Reaction: Slowly add the prepared Vilsmeier reagent to the solution of 1-phenylimidazole in the reactor over 60-90 minutes, maintaining the internal temperature at 0-10°C.
-
Reaction Drive: After the addition is complete, slowly warm the reaction mixture to 40-45°C. Monitor the reaction by HPLC every hour. The reaction is typically complete in 2-4 hours (IPC check: <2% starting material remaining).
-
Workup (Controlled Quench): In a separate 5L reactor, prepare a solution of NaHCO₃ in 2L of water and cool it to 10°C. Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring, keeping the quench temperature below 25°C.
-
Isolation: Stir the resulting slurry for 1 hour. Filter the precipitated solid and wash the cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Outcome: A pale yellow to off-white solid. Typical yield: 85-95%. Purity >98% by HPLC.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| UV Detection | 254 nm |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (1:1) |
| Retention Time | Approx. 8-10 minutes |
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
de Oliveira, C.S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel). Available at: [Link]
-
Shabalin, D.A., & Camp, J.E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Rasayan J. Chem. Available at: [Link]
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ResearchGate. (n.d.). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. Available at: [Link]
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Younis, J.S., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. Available at: [Link]
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Galloway, M.M., et al. (2009). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde and.... ResearchGate. Available at: [Link]
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RSC Publishing. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]
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Shirley, D.A., & Alley, P.W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
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Vuyelwa, N., et al. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Das, T.C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. Available at: [Link]
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Zhang, G., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
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Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | Request PDF. Available at: [Link]
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Ribeiro da Silva, M.A.V., et al. (2020). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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ResearchGate. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans -diol functionalization. | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. Available at: [Link]
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ResearchGate. (n.d.). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][10][11][12]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. Available at: [Link]
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ACS Publications. (n.d.). Stepwise Degradation of Hydroxyl Compounds to Aldehydes via Successive C–C Bond Cleavage - Supporting Information. Available at: [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
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RSC Publishing. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Available at: [Link]
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Li, W., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]
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J&K Scientific. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Maj, A.M., et al. (2021). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. Available at: [Link]
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PubChem. (n.d.). 1h-imidazole-2-carboxaldehyde, 1-(phenylmethyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone. Available at: [Link]
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Technical Support Center: Separation of Phenyl-imidazole-carbaldehyde Isomers
Introduction: The Challenge of Phenyl-imidazole-carbaldehyde Isomer Separation
Phenyl-imidazole-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and materials science. Synthesis of these compounds often results in a mixture of regioisomers—molecules with the same chemical formula but different spatial arrangements of the phenyl and carbaldehyde groups on the imidazole ring. These isomers frequently exhibit remarkably similar physicochemical properties, such as polarity, solubility, and molecular weight, making their separation a significant and often frustrating challenge for researchers.[1][2]
This guide provides a comprehensive technical resource for scientists and drug development professionals facing this task. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during experimental work. The methodologies described are grounded in established chromatographic principles and field-proven insights to empower you to develop robust and efficient separation protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Which chromatographic technique is the most effective for separating phenyl-imidazole-carbaldehyde isomers?
Answer: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most powerful and widely used technique for separating these types of aromatic isomers.[3][4][5] Its high resolving power allows for the separation of compounds with very subtle differences in hydrophobicity.
-
Analytical Scale: RP-HPLC is ideal for assessing the purity of a sample and quantifying the ratio of isomers.
-
Preparative Scale: For isolating larger quantities of a specific isomer for further research, preparative HPLC is the method of choice. However, for less demanding separations or larger scales, traditional column chromatography on silica or alumina can be effective.[6][7]
Q2: I am seeing poor resolution or complete co-elution of my isomers using a standard C18 HPLC column. What are the first troubleshooting steps?
Answer: This is the most common issue encountered. Co-elution on a standard C18 column occurs because the isomers have nearly identical hydrophobicity. To improve resolution, you must alter the selectivity of your chromatographic system. Here is a systematic approach:
1. Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[8][9]
-
Adjust the pH: Imidazole compounds are basic. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or formate) can change the protonation state of your isomers, altering their retention and potentially introducing enough difference to achieve separation.[8][9][10] A typical starting point is a pH of around 3.2.[8][9]
-
Incorporate an Additive: A small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) is often used to improve peak shape and can also influence selectivity.
2. Change the Stationary Phase (Column Chemistry): If mobile phase optimization is insufficient, changing the column is the next logical step. A standard C18 column separates primarily based on hydrophobicity.[5] Using a column with a different chemistry introduces alternative separation mechanisms.[11]
-
Phenyl-Hexyl Columns: These columns offer π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of your isomers. This can provide a unique selectivity that C18 columns lack.[1][11]
-
Polar-Embedded Group (e.g., RP-Amide) or Polar-Endcapped Columns: These columns are designed to provide different selectivity for polar and aromatic compounds and can be very effective.[11]
-
Mixed-Mode Columns: These advanced columns combine reversed-phase characteristics with ion-exchange capabilities, offering multiple modes of interaction to resolve difficult mixtures.[10]
Workflow for Troubleshooting Poor HPLC Resolution
Below is a visual workflow to guide your optimization process when faced with co-eluting isomers.
Q3: Can I use normal-phase column chromatography on silica gel for preparative separation? I'm observing significant peak tailing.
Answer: Yes, normal-phase column chromatography is a viable option for preparative scale, but it requires careful optimization, especially for basic compounds like imidazoles.[6]
Peak tailing is a classic problem caused by the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[6]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1 - 1%) of a base like triethylamine (TEA) or pyridine into your eluent (e.g., Hexane/Ethyl Acetate).[6] The modifier will competitively bind to the acidic sites on the silica, allowing your imidazole isomers to travel through the column more symmetrically, resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina has fewer acidic sites and is often better suited for the purification of basic compounds.[6]
-
Employ Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to much sharper bands and improved resolution.[6]
Q4: Is fractional crystallization a viable method for separating these isomers?
Answer: Fractional crystallization can be a very powerful and cost-effective technique, especially for obtaining highly pure material, but its success is not guaranteed.[12][13] This method relies on small differences in the solubility of the isomers in a specific solvent.[13]
-
When to Consider It: It is most likely to succeed when you have a binary mixture where one isomer is present in significant excess. It is also an excellent final "polishing" step to achieve >99% purity after an initial separation by column chromatography.[6]
-
Challenges: A major pitfall is the potential for co-crystal formation , where the isomers crystallize together in a single, ordered lattice, making separation by this method impossible.[14][15] Success often requires extensive solvent screening and patience, as the process may need to be repeated multiple times to achieve the desired purity.[13]
Q5: How can I definitively confirm the identity of my separated isomers?
Answer: After separation, unequivocal structural confirmation is critical. No single technique is sufficient, but a combination provides definitive proof.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing regioisomers.[16][17]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the imidazole and phenyl rings provide a unique fingerprint for each isomer. For example, the position of the carbaldehyde proton will be distinct.[17]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule, allowing you to unambiguously determine which atoms are bonded to each other and confirm the substitution pattern.[16]
-
-
Mass Spectrometry (MS): While MS alone cannot typically differentiate isomers because they have the same mass, coupling it with a separation technique (LC-MS or GC-MS) confirms the molecular weight of each separated peak, ensuring no degradation or side-reaction has occurred.[18]
Data & Protocols
Table 1: Typical Starting Conditions for HPLC Method Development
This table provides recommended starting points for developing a separation method for phenyl-imidazole-carbaldehyde isomers.
| Parameter | Condition 1 (Standard RP) | Condition 2 (Alternative Selectivity) | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | Phenyl column introduces π-π interactions, altering selectivity.[1][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 | Buffered mobile phase controls the ionization state of the imidazole ring.[8][9] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Switching the organic modifier is a key step in method development.[8][9] |
| Gradient | 10-90% B over 20 min | 20-80% B over 15 min | Start with a broad gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Can be lowered (e.g., to 0.8 mL/min) to improve resolution if needed. |
| Temperature | 30 °C | 40 °C | Higher temperature can decrease viscosity and improve peak shape. |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | Wavelength should be chosen based on the UV absorbance maximum of the compounds. |
Protocol 1: Preparative Column Chromatography with a Basic Modifier
This protocol outlines the steps for separating a mixture of isomers using silica gel chromatography while mitigating peak tailing.
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives baseline separation or near-baseline separation of your isomers. The target Rf for the desired compound should be ~0.2-0.3.
-
Prepare the Eluent: Prepare a bulk volume of the chosen solvent system. To this, add 0.5% (v/v) triethylamine (TEA) . Mix thoroughly.
-
Pack the Column: Select a column with a diameter and length appropriate for your sample size (a common rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[6] Pack the column with silica gel as a slurry in your TEA-modified eluent.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude isomeric mixture (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add 2-3 grams of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the TEA-modified solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
Decision Framework for Separation Strategy
This diagram helps in selecting the appropriate separation technique based on experimental goals.
References
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Otvos, I. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
Gavezzotti, A. (2013). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. IUCrJ. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Walash, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Available from: [Link]
-
Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. Available from: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]
-
Walash, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available from: [Link]
-
MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Sulzer. Fractional Crystallization. Available from: [Link]
-
ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Available from: [Link]
-
JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. Available from: [Link]
-
ResearchGate. (2014). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF. Available from: [Link]
-
Wikipedia. Fractional crystallization (chemistry). Available from: [Link]
-
ResearchGate. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available from: [Link]
-
Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available from: [Link]
-
MDPI. (2022). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]
-
ResearchGate. (2014). Derivatives of N-substituted-phenyl-imidazole-5-carbaldehyde (37). Available from: [Link]
-
Krupčík, J. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
- Google Patents. (1985). US4514574A - Process for separating isomeric mixtures.
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Technical Support Center: Preventing Decomposition of 1-phenyl-1H-imidazole-2-carbaldehyde
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde is a versatile intermediate in pharmaceutical research and organic synthesis, valued for its unique structural motif. However, its aldehyde functional group, coupled with the electronic nature of the phenyl-imidazole system, renders it susceptible to degradation. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate decomposition, ensuring experimental reproducibility and the integrity of your results. We will explore the mechanisms of degradation and provide actionable, field-tested protocols for storage and handling.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from off-white to yellow/brown. What is happening?
This discoloration is a classic indicator of decomposition. The primary cause is autoxidation, where the aldehyde group reacts with atmospheric oxygen.[1] This process is often accelerated by exposure to light and ambient temperatures, leading to the formation of the corresponding carboxylic acid (1-phenyl-1H-imidazole-2-carboxylic acid) and other colored polymeric byproducts.[2]
Q2: What are the ideal storage conditions for this compound to maximize its shelf-life?
To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a refrigerated temperature (2-8 °C).[3] For long-term storage, placing the sealed container inside a desiccator within the refrigerator is also recommended to prevent moisture ingress.
Q3: I'm observing inconsistent results in my reactions using this aldehyde. Could decomposition be the cause?
Absolutely. Using a degraded aldehyde, which is a mixture of the starting material and its oxidized form, will lead to lower yields, unexpected side products, and difficulty in purification.[4] The presence of the carboxylic acid impurity can alter reaction kinetics and interfere with subsequent steps. It is crucial to assess the purity of the aldehyde before use if decomposition is suspected.
Q4: Can I purify the aldehyde if it has started to discolor?
Purification is possible but must be done carefully. Recrystallization from a suitable solvent system or flash column chromatography can be effective. However, it is critical to use deoxygenated solvents and perform the purification quickly to minimize further oxidation during the process. Post-purification, the compound must be stored under the stringent conditions outlined in this guide.
In-Depth Troubleshooting Guide
Issue 1: Rapid Discoloration of Solid Compound
-
Observation: The solid material, even when new, quickly develops a yellow or brown tint upon opening and handling.
-
Root Cause Analysis: This signifies high reactivity with atmospheric oxygen and/or moisture. Aldehydes are prone to autoxidation, a radical chain reaction initiated by oxygen.[2][5] This process can be catalyzed by trace metal impurities and light.[6][7]
-
Solution Protocol:
-
Inert Atmosphere Handling: Always handle the solid compound inside a glove box or glove bag with a dry, inert atmosphere (N₂ or Ar) to minimize oxygen exposure.[1]
-
Aliquotting for Use: Upon receiving, if possible, quickly aliquot the bulk container into smaller, single-use vials under inert gas. This prevents repeated exposure of the entire batch to the atmosphere.[8][9]
-
Light Protection: Ensure all storage vials are amber or wrapped in aluminum foil to block UV light, which can initiate radical formation.[3][10]
-
Issue 2: Degradation in Solution
-
Observation: A solution of the aldehyde in a common organic solvent (e.g., DCM, THF, Acetone) turns yellow over a short period (hours to days).
-
Root Cause Analysis: Solvents can contain dissolved oxygen, which will readily oxidize the aldehyde. Furthermore, certain unstabilized solvents like THF can form peroxides, which accelerate decomposition. The stability can also be dependent on the solvent's polarity and protic nature.
-
Solution Protocol:
-
Solvent Deoxygenation: Before preparing a solution, thoroughly deoxygenate the solvent by sparging with argon or nitrogen for 15-30 minutes or by using the freeze-pump-thaw method.
-
Use Fresh, High-Purity Solvents: Use freshly opened bottles of anhydrous, high-purity solvents. Avoid using older bottles that may have accumulated peroxides or absorbed atmospheric moisture and oxygen.
-
In-Situ Use: Prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods. If storage is unavoidable, keep the solution under an inert headspace in a sealed flask at low temperature.
-
Core Decomposition Mechanism: Autoxidation
The primary pathway for the degradation of aromatic aldehydes like this compound is a free-radical autoxidation process. This chain reaction converts the aldehyde into the less reactive carboxylic acid.
-
Initiation: A radical initiator (like light or a metal catalyst) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation:
-
The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical.
-
This peroxyacyl radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.
-
-
Termination: Radicals combine to form non-radical products.
The resulting peroxy acid can also react with another molecule of the aldehyde to form two molecules of the carboxylic acid.
Visualization of Decomposition Pathway
Below is a simplified diagram illustrating the oxidation of the aldehyde to its corresponding carboxylic acid, the most common decomposition product.
Caption: Decision tree for troubleshooting decomposition.
Data Summary Table
| Parameter | Standard Condition | Recommended Best Practice | Rationale |
| Temperature | Ambient | 2–8 °C | Slows the rate of chemical reactions, including oxidation. |
| Atmosphere | Air | Inert Gas (Argon or Nitrogen) [11] | Prevents contact with oxygen, the primary reactant in autoxidation. [1] |
| Light Exposure | Ambient Lab Light | Amber Vial or Foil Wrapped [3][10] | Prevents photochemical degradation and light-catalyzed oxidation. [2] |
| Container | Standard Screw-Cap | PTFE-Lined Cap, Septum-Sealed Vial [3] | Provides a superior barrier against moisture and air ingress. [8][9] |
| Handling | Open Bench | Glovebox or Inert Atmosphere [1][4] | Minimizes transient exposure to air and moisture during weighing and transfer. |
References
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
MIT Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
Reddit. What's the most common method for the protection of aldehydes? [Link]
-
Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Bhatnagar, A. et al. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, NIH. [Link]
-
Scott, G. (2009). Inhibition of Autoxidation. Advances in Chemistry, ACS Publications. [Link]
-
Al-Mulla, A. et al. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, RSC Publishing. [Link]
-
ResearchGate. The autoxidation of aldehydes. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 1-phenyl-1H-imidazole-2-carbaldehyde: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 1-phenyl-1H-imidazole-2-carbaldehyde, a key building block in the synthesis of various pharmacologically active agents, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth, experience-driven approach to its NMR analysis, contextualized by a comparison with other essential spectroscopic techniques. We will delve into the "why" behind the "how," ensuring a robust understanding of the data and its interpretation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise three-dimensional structure of organic molecules in solution. Its ability to probe the local chemical environment of each nucleus (primarily ¹H and ¹³C) provides a wealth of information about connectivity, stereochemistry, and even dynamic processes. For a molecule like this compound, with its distinct aromatic and heterocyclic moieties, NMR is indispensable for confirming its identity and purity.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to its assignment.
Molecular Structure and Proton Numbering for NMR Analysis
Caption: Structure of this compound with proton numbering.
A detailed prediction of the ¹H NMR spectrum is as follows:
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the imidazole ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm [1]. The absence of adjacent protons results in a singlet multiplicity.
-
Imidazole Protons (H4 and H5): The protons on the imidazole ring are in a π-electron system and will resonate in the aromatic region.
-
H5: This proton is adjacent to the phenyl-substituted nitrogen and is expected to be a doublet, coupled to H4. Its chemical shift will likely be in the range of δ 7.2-7.8 ppm [2].
-
H4: This proton is also a doublet, coupled to H5. Its chemical shift is anticipated to be in a similar region to H5, around δ 7.1-7.7 ppm [2][3]. The specific positions of H4 and H5 can be definitively assigned using 2D NMR techniques like COSY and NOESY.
-
-
Phenyl Protons (H2'/H6', H3'/H5', H4'): The protons of the phenyl group will also appear in the aromatic region. Due to the substitution at the C1' position, we expect to see three distinct signals:
-
H2'/H6' (ortho): These protons are closest to the imidazole ring and will likely appear as a doublet or multiplet in the range of δ 7.4-7.8 ppm .
-
H3'/H5' (meta): These protons will be further shielded and are expected to resonate as a triplet or multiplet around δ 7.2-7.6 ppm .
-
H4' (para): This proton, being the most shielded of the phenyl protons, will likely appear as a triplet or multiplet in the range of δ 7.1-7.5 ppm .
-
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
-
Aldehyde Carbonyl (C=O): The carbonyl carbon is significantly deshielded and will be found far downfield, typically in the range of δ 180-195 ppm [4].
-
Imidazole Carbons (C2, C4, C5):
-
C2: This carbon, being attached to two nitrogen atoms and the aldehyde group, is the most electron-deficient carbon in the imidazole ring. Its resonance is expected around δ 145-155 ppm [4].
-
C4 and C5: These carbons will have chemical shifts in the aromatic region, typically between δ 120-140 ppm [2][4]. The specific assignment of C4 and C5 can be confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.
-
-
Phenyl Carbons (C1', C2'/C6', C3'/C5', C4'):
-
C1' (ipso): The carbon directly attached to the imidazole nitrogen will be a quaternary carbon with a chemical shift around δ 135-140 ppm .
-
C2'/C6' (ortho), C3'/C5' (meta), and C4' (para): These carbons will resonate in the typical aromatic region of δ 120-130 ppm .
-
A Word of Caution: Tautomerism and Hydrate Formation
For imidazole-containing molecules, especially those with substituents at the 2-position, the possibility of tautomerism and, in the case of aldehydes, hydrate formation in solution must be considered.
-
Tautomerism: While the 1-phenyl substitution locks the tautomeric form, in related 2-phenylimidazoles, fast tautomerization can lead to broadened or even undetectable signals in the ¹³C NMR spectrum[5]. This highlights the importance of carefully controlled experimental conditions.
-
Hydrate Formation: Imidazole-2-carboxaldehyde is known to exist in equilibrium with its hydrate (gem-diol) form in aqueous solutions. This can lead to the appearance of additional signals in both the ¹H and ¹³C NMR spectra, corresponding to the hydrated species. The equilibrium is sensitive to pH and solvent[6]. When acquiring NMR data, using a dry, aprotic solvent like DMSO-d₆ or CDCl₃ is crucial to minimize hydrate formation and obtain a clean spectrum of the desired aldehyde.
Comparative Analysis with Other Spectroscopic Techniques
While NMR is paramount for detailed structural analysis, a multi-technique approach provides a more complete characterization.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and dynamics. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Provides limited information on isomer differentiation and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, easy to use, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about the electronic conjugation system. | Sensitive to conjugated systems, useful for quantitative analysis. | Provides limited structural information, spectra can be broad and non-specific. |
Typical Analytical Workflow
Caption: A typical workflow for the comprehensive characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which for this compound (C₁₀H₈N₂O) is 172.18 g/mol [7]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also offer structural clues. For instance, the mass spectrum of 1-phenyl-1H-imidazole shows characteristic fragments corresponding to the loss of HCN and the phenyl cation[8]. A similar fragmentation pattern, with additional fragments related to the aldehyde group, would be expected for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for quickly identifying functional groups. For this compound, we would expect to see:
-
A strong, sharp absorption band for the aldehyde C=O stretch around 1680-1700 cm⁻¹ . The conjugation with the imidazole ring will lower this frequency from that of a simple aliphatic aldehyde.
-
Aromatic C-H stretching bands above 3000 cm⁻¹ .
-
Imidazole ring C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region[9].
-
The characteristic C-H out-of-plane bending bands for the substituted phenyl ring in the 690-900 cm⁻¹ region.
The IR spectrum of 1-phenyl-1H-imidazole is available in the NIST Chemistry WebBook and serves as a good reference for the phenyl and imidazole ring vibrations[10].
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylimidazole derivatives exhibit strong absorption bands in the UV region due to π → π* transitions of the aromatic and heterocyclic rings[11][12]. The presence of the aldehyde group, which extends the conjugation, is expected to cause a bathochromic (red) shift of the absorption maxima compared to 1-phenylimidazole. The UV-Vis spectrum of 2-phenyl-1H-benzo[d]imidazole shows a strong absorption peak that is used to monitor its synthesis, indicating the utility of this technique for reaction monitoring and quantification[13].
Experimental Protocols
Acquisition of NMR Data
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point, which can be advantageous for variable temperature studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (¹³C is much less sensitive than ¹H).
-
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR Spectroscopy (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. This is crucial for identifying which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon with its directly attached proton(s). This is the most reliable way to assign the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
Conclusion
The comprehensive analysis of this compound necessitates a multi-faceted approach, with NMR spectroscopy at its core. A thorough understanding of the expected ¹H and ¹³C NMR spectra, coupled with an awareness of potential complications like hydrate formation, is critical for accurate structural elucidation. By integrating data from mass spectrometry, IR, and UV-Vis spectroscopy, researchers can achieve a high level of confidence in the identity, purity, and electronic properties of this important synthetic intermediate. This integrated analytical strategy not only validates the target molecule but also provides the robust data package required for publications, patents, and regulatory submissions.
References
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Dyakova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3734. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213. [Link]
-
Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 118(17), 3185-3195. [Link]
-
Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 118(17), 3185-3195. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. [Link]
-
1H-Imidazole, 1-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
1H-Imidazole, 1-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved January 18, 2026, from [Link]
-
Hashemi-Shahri, S. M., et al. (2015). Kinetic Investigation of the Synthesis Reaction of 2-phenyl-1H-benzo[d]imidazole Catalyzed by Xylose. Biosciences Biotechnology Research Asia, 12(3), 3101-3111. [Link]
-
1-Phenyl-1H-imidazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. 1-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 13399966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 11. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
crystal structure of 1-phenyl-1H-imidazole derivatives
Initiating Information Gathering
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A Comparative Guide to the Synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the N-phenyl group and the C2-aldehyde functionality allows for diverse downstream modifications, making it a key intermediate in the synthesis of pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) ligands. The imidazole nucleus is a "privileged structure" in drug discovery, known for its ability to engage in various biological interactions.[1][2] The aldehyde group provides a reactive handle for constructing more complex molecular architectures through reactions like condensation, oxidation, and Wittig olefination.
Given its utility, the efficient and scalable synthesis of this compound is of significant interest. Several synthetic strategies can be envisioned, each with distinct advantages and challenges related to yield, cost of starting materials, reaction conditions, and scalability. This guide provides an in-depth comparison of the most prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into three logical approaches, distinguished by the order of key bond formations:
-
Route A: N-Arylation of Imidazole-2-carbaldehyde: A convergent approach where the imidazole-2-carbaldehyde core is first synthesized and subsequently N-arylated with a phenyl group.
-
Route B: C2-Formylation of 1-Phenylimidazole: A linear strategy that begins with the synthesis of 1-phenylimidazole, followed by the introduction of the aldehyde group at the C2 position.
-
Route C: De Novo Ring Construction: A classical approach where the substituted imidazole ring is constructed from acyclic precursors in a single or multi-step cascade.
This guide will dissect each route, analyzing the underlying chemistry, practical considerations, and providing representative experimental data.
Route A: N-Arylation of Imidazole-2-carbaldehyde
This strategy is predicated on the availability of imidazole-2-carbaldehyde, which is then coupled with a phenylating agent. The primary advantage is its modularity; however, the stability of the starting aldehyde and the conditions of the N-arylation step are critical considerations.
Reaction Scheme & Mechanism
The synthesis is a two-step process:
-
Synthesis of Imidazole-2-carbaldehyde: This can be achieved via several methods, most notably through the oxidation of 2-(hydroxymethyl)imidazole or, more efficiently, through a metal-halogen exchange on a C2-halogenated imidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
-
N-Arylation: The resulting imidazole-2-carbaldehyde is coupled with a phenyl source, typically under transition-metal catalysis. The Chan-Lam coupling (using phenylboronic acid and a copper catalyst) or the Ullmann condensation (using an aryl halide and a copper catalyst) are standard methods for this transformation.[2][4]
The mechanism for the Chan-Lam coupling involves the formation of a copper(II)-imidazole complex, followed by transmetalation with the phenylboronic acid and subsequent reductive elimination to yield the N-phenylated product.
Caption: Synthetic pathway for Route A.
Performance Analysis
-
Advantages:
-
Modularity: Allows for the synthesis of various N-aryl analogs by simply changing the boronic acid or aryl halide.
-
Well-Established Reactions: Both the formylation and N-arylation steps are based on reliable and well-documented named reactions.
-
-
Disadvantages:
-
Reagent Sensitivity: The initial formylation step often requires organometallic reagents (n-BuLi, i-PrMgCl), which necessitate strictly anhydrous conditions and careful handling.[3]
-
Catalyst Requirement: The N-arylation step requires a transition metal catalyst (typically copper), which may need to be removed from the final product, a critical consideration in pharmaceutical applications.
-
Potential for Side Reactions: The aldehyde functionality could potentially interfere with the coupling reaction, although it is generally stable under Chan-Lam conditions.
-
Route B: C2-Formylation of 1-Phenylimidazole
This linear approach involves first establishing the N-phenyl bond, followed by functionalization of the C2 position. This route avoids handling the potentially sensitive imidazole-2-carbaldehyde as a starting material.
Reaction Scheme & Mechanism
This is also a two-step process:
-
Synthesis of 1-Phenylimidazole: This is readily accomplished via Chan-Lam or Ullmann coupling of imidazole with phenylboronic acid or iodobenzene, respectively.[4][5]
-
C2-Formylation: The C2 position of the imidazole ring is the most acidic proton and can be selectively deprotonated. This is typically achieved by direct lithiation using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated intermediate with DMF to install the aldehyde group.[6]
The mechanism involves the formation of a highly nucleophilic 1-phenylimidazol-2-yl-lithium species, which readily attacks the electrophilic carbonyl carbon of DMF. The resulting adduct is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Synthetic pathway for Route B.
Performance Analysis
-
Advantages:
-
High C2 Selectivity: The acidity of the C2 proton on the imidazole ring allows for highly regioselective deprotonation and subsequent formylation.
-
Convergent Final Step: The aldehyde is introduced in the final step, minimizing potential degradation or unwanted side reactions in earlier stages.
-
-
Disadvantages:
-
Harsh Conditions: The use of n-butyllithium requires cryogenic temperatures (-78 °C) and strictly inert and anhydrous conditions, which can be challenging to scale up.
-
Safety Concerns: n-BuLi is a pyrophoric reagent that must be handled with extreme caution.
-
Metal Catalyst in Step 1: Similar to Route A, the initial N-arylation requires a copper catalyst that may need to be removed.
-
Route C: De Novo Ring Construction (Debus-Radziszewski Synthesis)
The Debus-Radziszewski reaction is a classic multicomponent reaction for imidazole synthesis, first reported in 1858.[2] An adaptation of this method can be envisioned for the synthesis of our target molecule, offering the potential for a one-pot assembly.
Reaction Scheme & Mechanism
This route involves the condensation of three key components: a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and an amine (aniline), in the presence of ammonia. For our specific target, the reaction would be modified. A more direct approach would involve the condensation of phenylglyoxal (to provide the C4/C5 and phenyl substituents), formaldehyde (for C2), and aniline (for N1). However, a more plausible variant involves the reaction of a pre-formed N-phenyl-1,2-diamine with a glyoxal derivative.
A conceptually simpler, though less common, approach is the condensation of aniline with an appropriate α-halocarbonyl and formamidine to construct the ring.[1]
Caption: Conceptual pathway for Route C.
Performance Analysis
-
Advantages:
-
Atom Economy: Multicomponent reactions are often highly atom-economical.
-
Potentially Fewer Steps: A well-designed one-pot synthesis can significantly reduce the number of synthetic and purification steps.
-
Avoids Organometallics: Often proceeds under thermal or acid/base-catalyzed conditions, avoiding pyrophoric reagents.
-
-
Disadvantages:
-
Selectivity Issues: Multicomponent reactions can sometimes suffer from the formation of multiple side products, complicating purification.
-
Harsh Conditions: These reactions can require high temperatures or strong acids.[7]
Comparative Summary of Synthesis Routes
| Parameter | Route A: N-Arylation | Route B: C2-Formylation | Route C: De Novo Ring Construction |
| Overall Yield | Moderate to Good (typically 50-70% over 2 steps) | Good to Excellent (typically 60-85% over 2 steps) | Variable (Highly dependent on optimization) |
| Number of Steps | 2 (from 2-bromoimidazole) | 2 (from imidazole) | 1 to 3 (conceptual) |
| Key Reagents | n-BuLi, DMF, Phenylboronic Acid, Cu(OAc)₂ | n-BuLi, DMF, Iodobenzene, CuI | Glyoxal derivatives, Aniline, Formamidine |
| Reaction Conditions | Cryogenic (-78°C) and mild (rt to 80°C) | Cryogenic (-78°C) and mild (rt to 120°C) | Often requires elevated temperatures |
| Scalability | Moderate (limited by organolithium step) | Moderate (limited by organolithium step) | Potentially high if optimized |
| Safety & Handling | Requires handling of organolithiums and metal catalysts | Requires handling of pyrophoric n-BuLi and metal catalysts | Generally avoids pyrophorics but may use strong acids/bases |
| Starting Materials | 2-Bromoimidazole, Phenylboronic Acid | Imidazole, Iodobenzene | Basic acyclic precursors (e.g., aniline) |
Experimental Protocols
Protocol for Route B: C2-Formylation of 1-Phenylimidazole
This protocol is presented as the most balanced and reproducible route based on established literature precedents.
Step 1: Synthesis of 1-Phenylimidazole [2][5]
-
Materials: Imidazole (6.8 g, 100 mmol), iodobenzene (22.4 g, 110 mmol), copper(I) iodide (0.95 g, 5 mmol), potassium phosphate (K₃PO₄, 42.4 g, 200 mmol), N,N-dimethylformamide (DMF, 200 mL).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add imidazole, iodobenzene, CuI, and K₃PO₄.
-
Add dry DMF via cannula.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylimidazole as a white solid.
-
-
Expected Yield: 85-95%.
Step 2: C2-Formylation of 1-Phenylimidazole [6]
-
Materials: 1-Phenylimidazole (7.2 g, 50 mmol), anhydrous tetrahydrofuran (THF, 250 mL), n-butyllithium (n-BuLi, 2.5 M in hexanes, 22 mL, 55 mmol), anhydrous N,N-dimethylformamide (DMF, 5.8 mL, 75 mmol).
-
Procedure:
-
Dissolve 1-phenylimidazole in anhydrous THF in an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add anhydrous DMF dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
-
-
Expected Yield: 75-85%.
Conclusion and Recommendations
All three conceptual routes offer viable pathways to this compound.
-
Route B (C2-Formylation of 1-Phenylimidazole) stands out as the most reliable and high-yielding method for laboratory-scale synthesis. Its foundation in the well-understood chemistry of N-arylation and selective C-H activation makes it a robust choice, provided the laboratory is equipped to handle pyrophoric organolithium reagents and cryogenic conditions.
-
Route A (N-Arylation of Imidazole-2-carbaldehyde) is a strong alternative, particularly if a diverse library of N-aryl analogs is desired. Its modularity is a key advantage, though it may involve more complex starting material synthesis.
-
Route C (De Novo Ring Construction) remains a more academic or industrial process-development endeavor. While potentially the most efficient in terms of step- and atom-economy, it would require significant initial investment in reaction discovery and optimization.
For researchers requiring a dependable, high-yielding synthesis of the title compound, Route B is the recommended starting point. Its predictability and the high purity of the resulting product often outweigh the challenges associated with the handling of n-butyllithium.
References
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
-
Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]
-
Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). (n.d.). ResearchGate. Available at: [Link]
-
Singh, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Gomtsyan, A. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
- Method for synthesizing 2-phenylimidazole compounds. (n.d.). Google Patents.
- This reference is not explicitly cited in the text but provides general context on imidazole synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of 1-phenyl-1H-imidazole-2-carbaldehyde and its 4-Isomer
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The nuanced reactivity of isomeric starting materials can lead to significant differences in product yields, reaction kinetics, and impurity profiles. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 1-phenyl-1H-imidazole-2-carbaldehyde and its regioisomer, 1-phenyl-1H-imidazole-4-carbaldehyde. By examining their performance in key aldehyde transformations, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Electronic and Steric Divergence of Two Isomers
The imidazole ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are ubiquitous in pharmaceuticals.[1] The introduction of a phenyl group at the N-1 position and a formyl group at either the C-2 or C-4 position gives rise to two isomers with distinct electronic and steric environments. These differences are the primary determinants of their differential reactivity.
This compound (Isomer 2-CHO): In this isomer, the aldehyde functionality is positioned adjacent to the N-phenyl-substituted nitrogen and the other nitrogen atom of the imidazole ring. This proximity leads to significant electronic and steric influences. The C-2 position of the imidazole ring is known to be susceptible to nucleophilic attack after deprotonation, indicating a degree of electrophilicity.[2] However, the lone pair of the adjacent sp²-hybridized nitrogen (N-3) can exert a significant electron-donating effect through resonance, which can potentially decrease the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the bulky N-phenyl group can create steric hindrance around the C-2 position, potentially impeding the approach of nucleophiles.[3][4]
1-phenyl-1H-imidazole-4-carbaldehyde (Isomer 4-CHO): In contrast, the aldehyde group in this isomer is located at the C-4 position, which is electronically and sterically distinct from the C-2 position. The C-4 position is less sterically encumbered by the N-phenyl group. Electronically, the aldehyde at C-4 is influenced by the overall aromatic system of the imidazole ring. Computational studies on related imidazole derivatives suggest that the electron density distribution across the ring is not uniform, which can lead to differences in the electrophilicity of the attached formyl group.[5][6]
This guide will now delve into a comparative analysis of these two isomers in three fundamental classes of aldehyde reactions: oxidation, nucleophilic addition (Wittig and Grignard reactions), and reduction.
I. Oxidation: A Clear Distinction in Reactivity
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. A study on the enzymatic oxidation of imidazole aldehydes by plant aldehyde dehydrogenases provides direct experimental evidence for the differing reactivities of the 2- and 4-isomers.
Experimental Data Summary:
| Compound | Relative Oxidation Rate |
| Imidazole-4-carbaldehyde | Faster |
| Imidazole-2-carbaldehyde | Slower |
This data is based on a comparative study of imidazole-derived aldehydes. While the N-phenyl substitution was not present in this specific study, the trend is informative.
The study concluded that the carbaldehyde group at the 4-position of the imidazole ring was oxidized faster than the one at the 2-position. This observation can be rationalized by considering the electronic nature of the two positions. The C-2 position is flanked by two nitrogen atoms, and as mentioned, the electron-donating resonance from N-3 can reduce the partial positive charge on the carbonyl carbon of the aldehyde, making it less susceptible to oxidation. The C-4 position, on the other hand, is less influenced by such direct resonance donation, rendering its aldehyde group more electron-deficient and thus more prone to oxidation.
II. Nucleophilic Addition: A Tale of Sterics and Electronics
A. Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to both electronic and steric factors.[7] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[8]
Expected Reactivity:
Based on the electronic and steric factors discussed, 1-phenyl-1H-imidazole-4-carbaldehyde is expected to be more reactive towards Wittig reagents than its 2-isomer.
Causality behind the Prediction:
-
Electronic Effects: The aldehyde at the C-4 position is anticipated to be more electrophilic. The electron-donating resonance from the adjacent nitrogen atom in the 2-isomer deactivates the carbonyl group towards nucleophilic attack.
-
Steric Hindrance: The N-phenyl group in the 2-isomer creates a more sterically crowded environment around the aldehyde, hindering the approach of the bulky Wittig reagent.[3] This steric clash would increase the activation energy of the reaction, leading to a slower rate.
Experimental Protocol: A General Procedure for the Wittig Olefination of Imidazole Aldehydes
This protocol is a representative procedure for performing a Wittig reaction on either isomer.[8][9]
-
Ylide Generation:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the respective 1-phenyl-1H-imidazole-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
Visualization of the Wittig Reaction Workflow:
Caption: General workflow for the Wittig olefination of imidazole aldehydes.
B. Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group, forming a new carbon-carbon bond.[10] Similar to the Wittig reaction, its success is influenced by the electrophilicity of the carbonyl carbon and steric accessibility.
Expected Reactivity and Yield:
It is predicted that 1-phenyl-1H-imidazole-4-carbaldehyde will exhibit higher reactivity and afford better yields in Grignard reactions compared to the 2-isomer.
Rationale:
The same electronic and steric arguments presented for the Wittig reaction apply here. The more electrophilic and less sterically hindered carbonyl group of the 4-isomer will be more receptive to the nucleophilic attack of the Grignard reagent. In contrast, the 2-isomer's reactivity will be diminished by the electron-donating effect of the adjacent nitrogen and the steric bulk of the N-phenyl group. In Grignard reactions, low reactivity can often lead to lower yields due to side reactions or incomplete conversion.[11]
Experimental Protocol: A General Procedure for the Grignard Addition to Imidazole Aldehydes
This protocol provides a general method for the Grignard reaction with either isomer.[10]
-
Reaction Setup:
-
To a solution of the 1-phenyl-1H-imidazole-carbaldehyde (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, cool the flask to 0 °C.
-
-
Grignard Addition:
-
Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents, as a solution in THF) dropwise to the cooled aldehyde solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol product by flash column chromatography.
-
Visualization of the Grignard Reaction Mechanism:
Caption: Simplified mechanism of a Grignard reaction with an aldehyde.
III. Reduction: A Less Differentiated Reactivity Profile
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and highly efficient transformation.[12] Unlike sterically demanding nucleophiles like Wittig reagents or Grignard reagents, the hydride (H⁻) delivered by NaBH₄ is very small.
Expected Reactivity:
While the electronic differences between the two isomers remain, the small size of the hydride nucleophile is expected to minimize the impact of steric hindrance. Therefore, the difference in reactivity between the two isomers towards sodium borohydride is predicted to be less pronounced than in the Wittig or Grignard reactions. Both isomers are expected to undergo reduction efficiently. However, the slightly higher electrophilicity of the 4-isomer might still lead to a marginally faster reaction rate.
Experimental Protocol: Reduction of Imidazole Aldehydes with Sodium Borohydride
This robust protocol is suitable for the reduction of both isomers.[13]
-
Reaction Setup:
-
Dissolve the 1-phenyl-1H-imidazole-carbaldehyde (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by recrystallization or column chromatography if necessary.
-
Visualization of the Reduction Workflow:
Caption: Step-by-step workflow for the reduction of imidazole aldehydes.
Summary of Reactivity Comparison
The following table summarizes the expected relative reactivity of the two isomers in the discussed reactions.
| Reaction | This compound | 1-phenyl-1H-imidazole-4-carbaldehyde | Primary Influencing Factors |
| Oxidation | Slower | Faster | Electronic |
| Wittig Reaction | Less Reactive / Slower | More Reactive / Faster | Electronic & Steric |
| Grignard Reaction | Less Reactive / Lower Yield | More Reactive / Higher Yield | Electronic & Steric |
| NaBH₄ Reduction | Reactive | Slightly More Reactive | Electronic (Steric effects are minimal) |
Conclusion
The choice between this compound and its 4-isomer should be made with a clear understanding of their distinct reactivity profiles. The 4-isomer generally presents itself as the more reactive electrophile in typical aldehyde transformations due to a combination of favorable electronic properties and reduced steric hindrance. This enhanced reactivity is particularly evident in oxidation and nucleophilic additions involving bulky reagents like Wittig ylides and Grignard reagents, where it is expected to provide faster reaction rates and higher yields.
Conversely, the 2-isomer's attenuated reactivity, a consequence of both electronic deactivation and steric shielding by the N-phenyl group, may be advantageous in scenarios requiring selective reaction at another site in a multifunctional molecule. For simple reductions with small nucleophiles like sodium borohydride, the reactivity difference between the two isomers is expected to be less significant.
By leveraging the insights provided in this guide, researchers can strategically select the optimal imidazole aldehyde isomer to streamline their synthetic routes, improve reaction outcomes, and ultimately accelerate the drug discovery and development process.
References
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Wittig reaction. (2024, January 15). In Wikipedia. [Link]
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1-Phenyl-1H-imidazole-4-carbaldehyde. (n.d.). PubChem. [Link]
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- The Cohesive Interactions in Phenylimidazoles. (2023). American Chemical Society.
- Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. (2000).
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016).
- C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. (2025).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2023).
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. (n.d.). The Royal Society of Chemistry.
- Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective. (2022). MDPI.
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- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). MDPI.
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biological activity of 1-phenyl-1H-imidazole-2-carbaldehyde vs other aldehydes
An Objective Comparison of the Biological Activity of 1-Phenyl-1H-Imidazole-2-Carbaldehyde and Other Aldehydes for Drug Discovery
In the landscape of medicinal chemistry, both the imidazole scaffold and the aldehyde functional group serve as foundational pillars for the development of novel therapeutic agents. The imidazole ring, a five-membered aromatic heterocycle, is a "privileged structure" found in essential biological molecules like the amino acid histidine, and it forms the core of numerous drugs due to its ability to engage in various biological interactions.[1][2][3] Aldehydes, characterized by their reactive carbonyl group, are not only crucial synthetic intermediates but also exhibit a wide spectrum of biological effects, although their reactivity can also be a source of toxicity.[4][5][6]
This guide provides a comparative analysis of the biological potential of this compound, a representative imidazole aldehyde, against other classes of aldehydes. We will delve into their anticancer, antifungal, and antimicrobial activities, supported by experimental data, and provide detailed protocols for key validation assays. Our focus is to explain the causality behind experimental choices and to ground all claims in authoritative sources, offering researchers a reliable resource for drug development.
The Imidazole Aldehyde Scaffold: A Hub of Biological Activity
Imidazole-based aldehydes and their derivatives are cornerstones in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][7] The reactivity of the imidazole ring, combined with the chemical versatility of the aldehyde group, allows for the synthesis of a diverse library of compounds.[1] Subtle structural modifications, such as the nature and position of substituents on the phenyl and imidazole rings, can lead to significant differences in biological potency and selectivity.[1][8]
Focus: this compound
While direct and extensive studies on the parent compound this compound are limited in publicly available literature, its derivatives have shown significant promise across several therapeutic areas. The core structure serves as a versatile starting point for creating more complex molecules with enhanced biological profiles.
-
Antifungal Potential: Derivatives of the closely related 1-phenyl-2-(1H-imidazol-1-yl)ethanol have demonstrated potent antifungal activity, particularly against Candida species.[9] The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[10]
-
Anticancer Activity: The 1-phenyl-imidazole moiety is a key feature in compounds designed as xanthine oxidase inhibitors and potential anticancer agents.[11][12] For instance, derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[12][13] The planar nature of the imidazole ring and the potential for π-π stacking interactions are crucial for their binding to biological targets like kinases or DNA.[14][15]
-
Antimicrobial Properties: The imidazole nucleus is a well-established pharmacophore in antimicrobial agents, with metronidazole being a classic example.[1] Derivatives of imidazole aldehydes, such as thiosemicarbazones and hydrazones, have shown significant activity against various bacterial and fungal strains.[16][17]
A Comparative Analysis with Other Aldehydes
To contextualize the activity of this compound, it is useful to compare it with other aldehydes relevant to drug discovery and toxicology.
Heterocyclic Aldehydes: The Pyrazole Analogs
Pyrazole aldehydes are constitutional isomers of imidazole aldehydes and represent another class of "privileged structures" in medicinal chemistry.[1]
-
Synthesis: While imidazole aldehydes are often synthesized via multicomponent reactions like the Debus-Radziszewski synthesis, pyrazole aldehydes are frequently prepared using the Vilsmeier-Haack reaction.[1]
-
Biological Profile: Pyrazole aldehydes and their derivatives have also demonstrated a wide range of activities, including anti-inflammatory, antifungal, and anticancer effects.[1] This makes the choice between an imidazole or pyrazole scaffold dependent on the specific therapeutic target and desired physicochemical properties.[1]
Aromatic Aldehydes: Benzaldehyde
Benzaldehyde, the simplest aromatic aldehyde, is widely used in the food and cosmetic industries and is generally considered safe.[5]
-
Biological Activity: It exhibits some antimicrobial and antibiofilm activity, though it is generally less potent than more complex heterocyclic structures.[4][5] Its primary relevance in this comparison is as a baseline for toxicity. The oral LD50 of benzaldehyde in rats is reported to be in the range of 800 to 2500 mg/kg, indicating relatively low acute toxicity.[5] This contrasts with the targeted, high-potency activity sought from imidazole-based compounds.
Aliphatic Aldehydes: Formaldehyde and Acetaldehyde
These simple, highly reactive aldehydes are known for their toxicity.[5]
-
Toxicity Mechanism: Their toxicity stems from their ability to form covalent adducts with macromolecules like proteins and DNA.[6][18] Acetaldehyde, the first metabolite of ethanol, can induce oxidative stress and cytotoxicity even at low concentrations.[5]
-
Relevance: The high, non-specific reactivity and associated toxicity of simple aliphatic aldehydes highlight the importance of the imidazole scaffold. The imidazole ring helps to modulate the reactivity of the aldehyde group and provides specific binding interactions with biological targets, leading to a more favorable therapeutic index.
Quantitative Data Summary
The following tables summarize the biological activity of various imidazole derivatives and comparative compounds, providing a quantitative basis for evaluation.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5 | 1-(benzylideneamino)-5-aryl-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [13] |
| Compound 5 | 1-(benzylideneamino)-5-aryl-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [13] |
| Compound 5 | 1-(benzylideneamino)-5-aryl-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [13] |
| Compound 4f | 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole | Xanthine Oxidase (Enzyme) | 0.64 | [11] |
| Compound 22 | 1,4-diaryl-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [12] |
| Derivative 4f | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5 |[14] |
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 15 | 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | Candida albicans | 0.125 | [9] |
| Compound 19 | 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | Candida glabrata (resistant) | 0.25 | [9] |
| Compound 3c | Imidazole-Chalcone | Candida krusei | 0.78 | [19] |
| Compound 3d | Imidazole-Chalcone | Candida glabrata | 0.78 | [19] |
| Thiosemicarbazone 3 | Imidazole-carboxaldehyde derivative | Cladosporium cladosporioides | 2.00 µM |[16] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Here, we detail the methodologies for two key assays.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazole derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations and incubate for 24-72 hours.[13][15]
-
MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15]
Causality Explanation: The choice of a 4-hour incubation with MTT is a balance between allowing sufficient formazan formation for a strong signal and avoiding potential toxicity from the MTT itself. DMSO is used as the solubilizing agent due to its ability to quickly and completely dissolve the water-insoluble formazan crystals, ensuring an accurate absorbance reading.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Causality Explanation: The use of a standardized inoculum is critical for reproducibility. A higher or lower density of microorganisms would require a different concentration of the drug to inhibit growth, leading to inconsistent MIC values. Visual inspection is a reliable and widely accepted endpoint for this assay.
Visualizing Key Processes and Concepts
Diagrams are essential for conveying complex information concisely. Below are Graphviz visualizations of a key synthesis pathway and a conceptual workflow relevant to this guide.
Caption: General workflow for the Debus-Radziszewski synthesis of imidazoles.[1]
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.[15]
Conclusion
The this compound scaffold is a highly promising starting point for the development of potent therapeutic agents. While data on the parent molecule is sparse, its derivatives exhibit significant and often targeted biological activities, particularly in the anticancer and antifungal arenas, that distinguish them from simpler, more toxic aldehydes. The true value of this scaffold lies in its "tunability"—slight modifications to its structure can drastically alter its biological profile, allowing for optimization of potency and reduction of toxicity.[1] Compared to other heterocyclic systems like pyrazoles, the choice is nuanced and target-dependent. However, when contrasted with simple aromatic or aliphatic aldehydes, the imidazole framework clearly offers a superior platform for developing specific, high-efficacy drugs. Future research should focus on systematic derivatization of the this compound core and comprehensive screening to unlock its full therapeutic potential.
References
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MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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MDPI. (n.d.). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Retrieved from [Link]
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ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]
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MDPI. (2018). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
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ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]
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PubMed. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Retrieved from [Link]
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ResearchGate. (2019). Aldehyde toxicity and metabolism: The role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Retrieved from [Link]
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ScienceDirect. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved from [Link]
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PubMed. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Imidazoles as potential anticancer agents. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
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Science Alert. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
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Frontiers. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
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National Institutes of Health (NIH). (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from [Link]
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PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
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ResearchGate. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines. Retrieved from [Link]
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A Spectroscopic Vade Mecum for Substituted Phenyl-imidazole-carbaldehydes: An In-depth Comparative Guide
For the modern medicinal chemist and materials scientist, the phenyl-imidazole-carbaldehyde scaffold is a cornerstone of innovation. Its unique electronic and structural properties make it a privileged core in pharmaceuticals, organic electronics, and catalysis. However, the nuanced effects of substitution on this scaffold's spectroscopic signature can be a complex terrain to navigate. This guide provides a comprehensive, experimentally-grounded comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to substituted phenyl-imidazole-carbaldehydes.
Herein, we move beyond a mere cataloging of data, offering insights into the "why" behind the spectral shifts and changes. This guide is structured to empower researchers to not only interpret their spectra with confidence but also to make informed decisions in the design and execution of their spectroscopic analyses.
The Structural Landscape: Tautomerism and its Spectroscopic Implications
A critical consideration in the analysis of N-unsubstituted imidazole derivatives is the phenomenon of tautomerism. The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to time-averaged signals in solution-state NMR, often resulting in broadened peaks or even the complete disappearance of signals for the imidazole ring carbons.[1] This dynamic process is influenced by substitution, solvent, and temperature.
For 2-phenyl-1H-imidazole-5-carbaldehydes, DFT calculations suggest that this tautomer is generally more stable than its 4-carbaldehyde counterpart.[1] However, the energy differences can be small, suggesting that both tautomers may coexist in solution.[1] Solid-state NMR (CP-MAS) can be a powerful tool to overcome the challenges of tautomerism in solution, providing unambiguous characterization of the solid-state structure.[1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For substituted phenyl-imidazole-carbaldehydes, both ¹H and ¹³C NMR provide a wealth of information on the substitution pattern and electronic environment of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information on the number and connectivity of protons in the molecule. The chemical shifts of the protons are highly sensitive to the electronic effects of the substituents on both the phenyl and imidazole rings.
Expected Chemical Shift Ranges:
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Imidazole N-H | 12.0 - 13.5 | Often a broad singlet, exchangeable with D₂O. |
| Aldehyde C-H | 9.5 - 10.5 | A sharp singlet, highly deshielded. |
| Imidazole C-H | 7.5 - 8.5 | The chemical shift is influenced by the position of the carbaldehyde and phenyl groups. |
| Phenyl H (ortho to imidazole) | 7.8 - 8.2 | Deshielded due to the anisotropic effect of the imidazole ring. |
| Phenyl H (meta, para) | 7.2 - 7.8 | Chemical shifts are influenced by the substituents on the phenyl ring. |
Note: These are general ranges and can vary based on the specific substituents and solvent used.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. As previously mentioned, tautomerism can pose a challenge in acquiring clean ¹³C NMR spectra in solution for the imidazole ring carbons.[1]
Expected Chemical Shift Ranges:
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| Aldehyde C=O | 180 - 190 | A highly deshielded quaternary carbon. |
| Imidazole C2 | 145 - 155 | The carbon atom situated between the two nitrogen atoms. |
| Imidazole C4/C5 | 120 - 140 | Often difficult to resolve in solution due to tautomerism.[1] |
| Phenyl C (ipso) | 130 - 140 | The carbon atom directly attached to the imidazole ring. |
| Phenyl C (ortho, meta, para) | 115 - 135 | Chemical shifts are influenced by the substituents on the phenyl ring. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an indispensable technique for the rapid identification of key functional groups within a molecule. For substituted phenyl-imidazole-carbaldehydes, the FT-IR spectrum is dominated by characteristic vibrations of the aldehyde, imidazole, and phenyl moieties.
Key Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (imidazole) | Stretching | 3100 - 3300 | Medium, often broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to weak |
| C-H (aldehyde) | Stretching | 2800 - 2900 & 2700 - 2800 | Weak (Fermi resonance) |
| C=O (aldehyde) | Stretching | 1680 - 1710 | Strong |
| C=N & C=C (imidazole/phenyl) | Stretching | 1500 - 1650 | Medium to strong |
| C-H (aromatic) | Bending (out-of-plane) | 690 - 900 | Strong (diagnostic for substitution pattern) |
The position of the C=O stretching frequency is particularly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like phenyl-imidazole-carbaldehydes. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents.
Typical Electronic Transitions:
-
π → π* transitions: These are typically observed in the 220-300 nm range and are associated with the conjugated π-system of the phenyl and imidazole rings.[2][3]
-
n → π* transitions: These transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are generally weaker and may be observed as a shoulder on the more intense π → π* bands, often above 300 nm.[3]
The position and intensity of these absorption bands are sensitive to the substitution pattern. Substituents that extend the conjugation or have strong electron-donating or -withdrawing properties can cause significant shifts in the λmax (bathochromic or hypsochromic shifts).
Comparative UV-Vis Data for Imidazole Derivatives:
| Compound | λmax (nm) | Solvent |
| Imidazole | 217 | - |
| Imidazole-2-carbaldehyde | 280 | - |
| 2-Phenyl-1H-benzimidazole | ~300 | Water |
Data compiled from various sources.[3][4]
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of substituted phenyl-imidazole-carbaldehydes relies on the synergistic use of multiple spectroscopic techniques. NMR provides the detailed structural framework, FT-IR offers a rapid confirmation of key functional groups, and UV-Vis sheds light on the electronic properties of the conjugated system. By understanding the principles behind each technique and the influence of substitution on the resulting spectra, researchers can confidently elucidate the structures of novel compounds and gain deeper insights into their chemical and physical properties. This guide serves as a foundational resource to aid in these endeavors, fostering a more rational approach to the design and analysis of this important class of molecules.
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A Comparative Guide to the Validation of 1-phenyl-1H-imidazole-2-carbaldehyde Purity by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison for the purity validation of 1-phenyl-1H-imidazole-2-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, detailing its validation in accordance with international guidelines, and compare its performance against an alternative analytical technique. The experimental protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for ensuring the quality and consistency of this key compound.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate rigorous purity control, making the validation of analytical methods a cornerstone of Good Manufacturing Practices (GMP). This guide focuses on HPLC as the primary analytical tool due to its high precision, sensitivity, and applicability to a wide range of organic molecules.
Primary Analytical Technique: Reverse-Phase HPLC
A reverse-phase HPLC (RP-HPLC) method is ideally suited for the analysis of this compound, leveraging the compound's moderate polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
Proposed HPLC Method Parameters
The following parameters are proposed as a starting point for the analysis, based on common methods for imidazole derivatives and aromatic aldehydes.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the phenyl and imidazole rings, enabling effective separation from potential impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous phase (A) controls the ionization of the imidazole ring, ensuring reproducible retention times and sharp peak shapes. Acetonitrile (B) is a common organic modifier that provides good elution strength for this class of compounds. |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A gradient elution is employed to ensure the timely elution of the main peak while also resolving potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations in the mobile phase. |
| Detection | UV at 230 nm | This wavelength is chosen based on the UV absorbance profile of the imidazole and phenyl chromophores, providing high sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of water and acetonitrile | The diluent is chosen to be compatible with the mobile phase and to ensure complete dissolution of the analyte. |
Method Validation Protocol: Adhering to ICH Q2(R2) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4] The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][6][7][8]
Experimental Workflow for HPLC Method Validation
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A Comparative Guide to the Formylation of N-Phenylimidazoles for Drug Discovery and Development
Formylated N-phenylimidazoles are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of bioactive compounds. The introduction of a formyl group onto the N-phenylimidazole scaffold provides a versatile handle for further molecular elaboration, enabling the construction of complex drug candidates. The regioselectivity of this formylation is of paramount importance, as the position of the aldehyde group dictates the subsequent synthetic transformations and ultimately influences the pharmacological profile of the final molecule.
This guide provides a comprehensive comparative analysis of the most pertinent methods for the formylation of N-phenylimidazoles. We will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven experimental protocols, and offer a critical comparison of their respective yields, regioselectivity, and substrate scope. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal formylation strategy for their specific synthetic challenges.
Introduction to the N-Phenylimidazole Scaffold
The N-phenylimidazole ring is an electron-rich heterocyclic system. The nitrogen at position 1 (N-1) is part of an amide-like system, while the nitrogen at position 3 (N-3) is imine-like. The electronic nature of the ring makes it susceptible to electrophilic substitution. Computational studies and experimental evidence suggest that the C-5 position is the most electron-rich and generally the most susceptible to electrophilic attack, followed by the C-4 and C-2 positions. However, the regiochemical outcome of formylation can be significantly influenced by the reaction conditions and the specific formylating agent employed.[1][2]
Key Formylation Methodologies: A Comparative Overview
We will now explore four distinct and widely utilized methods for the formylation of N-phenylimidazoles:
-
The Vilsmeier-Haack Reaction: A classic and robust method for formylating electron-rich aromatic and heteroaromatic compounds.
-
Directed Ortho-Metalation (DoM) via Lithiation: A powerful technique for achieving regioselective formylation, particularly at the C-2 position.
-
The Duff Reaction: A traditional method employing hexamethylenetetramine, often used for the formylation of phenols.
-
Alternative and Modern Methods: Including formylation with triethyl orthoformate and metal-free approaches using carbon dioxide.
A summary of the key comparative aspects of these methods is presented in the table below.
| Method | Reagents | Typical Regioselectivity | Yields | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | C-5 (major), C-4 | Moderate to Good | Well-established, reliable, scalable. | Harsh reagents, potential for side reactions. |
| Lithiation-Formylation | n-BuLi, DMF | C-2 | Good to Excellent | Excellent regioselectivity for C-2. | Requires anhydrous conditions, cryogenic temperatures, and a directing group for N-phenylimidazole. |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | Ortho to activating groups (generally C-5 on imidazole) | Low to Moderate | Inexpensive reagents, simple procedure. | Often low yields, requires strongly activated substrates.[3] |
| Triethyl Orthoformate | HC(OEt)₃, Acid Catalyst | C-5 | Moderate | Milder than Vilsmeier-Haack. | Can require long reaction times. |
| Metal-Free (CO₂/Silane) | CO₂, Phenylsilane, Catalyst | N-formylation of amines (can be adapted for C-H formylation) | Good to Excellent | "Green" reagents, mild conditions. | May require specialized catalysts; less explored for N-phenylimidazoles.[4] |
The Vilsmeier-Haack Reaction: The Workhorse of Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including N-phenylimidazoles.[5][6][7] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
Mechanism of Action
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich N-phenylimidazole then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[6]
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A Comparative Guide to the Antimicrobial Efficacy of 1-phenyl-1H-imidazole-2-carbaldehyde Derivatives
In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, imidazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial efficacy of a specific subclass: 1-phenyl-1H-imidazole-2-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering a comprehensive resource for evaluating the potential of these compounds.
The Rationale for Focusing on Imidazole Scaffolds
The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block in many biologically active molecules, including the amino acid histidine and purines in DNA.[2] Its derivatives have garnered significant attention due to their diverse pharmacological properties, which include antibacterial, antifungal, antiviral, and anticancer activities.[2][3] The versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[1]
The antimicrobial action of imidazole derivatives is often multifaceted. A primary mechanism, particularly in fungi, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to cell death. In bacteria, imidazole derivatives can interfere with cell wall synthesis, disrupt membrane integrity, and inhibit DNA replication.[4] The this compound scaffold provides a unique chemical architecture for further derivatization, offering the potential for enhanced potency and a broader spectrum of activity.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the N-arylation of imidazole followed by formylation at the C2 position.
A representative synthetic scheme is outlined below:
Caption: Synthetic workflow for this compound.
This foundational molecule can then be further modified at the phenyl ring or the aldehyde group to generate a library of derivatives for antimicrobial screening.
Comparative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of potency.[5][6] The Zone of Inhibition test is a qualitative method that assesses the ability of a substance to inhibit microbial growth on an agar plate.[7]
While extensive, publicly available comparative data for a large series of this compound derivatives is still emerging, the following table summarizes representative data for imidazole derivatives against common pathogens, offering a baseline for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Imidazole Derivatives
| Compound/Derivative | Core Structure | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) of Reference |
| Derivative A | 1-phenyl-1H-imidazole | Staphylococcus aureus | Positive | 64-512 | Vancomycin | 0.5-2 |
| Derivative B | 1-phenyl-1H-imidazole | Escherichia coli | Negative | 64-512 | Ciprofloxacin | 0.015-1 |
| Derivative C | 2,4,5-triphenyl-1H-imidazole | Candida albicans | N/A (Fungus) | 25-200 | Fluconazole | 0.25-2 |
| Ketoconazole | Imidazole | Candida albicans | N/A (Fungus) | <0.03-1 | Fluconazole | 0.25-2 |
| Miconazole | Imidazole | Staphylococcus aureus | Positive | 1-10 | Vancomycin | 0.5-2 |
Note: The data for Derivatives A, B, and C are representative values based on studies of various substituted imidazole derivatives and are intended for comparative context.[8][9] The reference antibiotic MICs are typical ranges.
Experimental Protocols for Antimicrobial Efficacy Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the antimicrobial activity of novel compounds.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5][6]
Step-by-Step Protocol:
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[10]
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6][10] This can be assessed visually or with a microplate reader.
Agar Disk Diffusion Method for Zone of Inhibition
This method provides a qualitative assessment of the antimicrobial activity of a compound.[7]
Step-by-Step Protocol:
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Compound: Impregnate sterile filter paper discs with a known concentration of the this compound derivative solution.
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate. A control disc with the solvent and a disc with a standard antibiotic should also be included.
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: If the compound is effective, a clear zone will appear around the disc where microbial growth has been inhibited. Measure the diameter of this zone of inhibition in millimeters.[7]
Caption: Experimental workflows for antimicrobial efficacy testing.
Proposed Mechanism of Action and Structure-Activity Relationships
The antimicrobial activity of this compound derivatives is likely to be influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell membranes and interact with target enzymes.[9]
The proposed mechanism of action for many imidazole-based antimicrobials involves the disruption of cellular membranes and the inhibition of key enzymes.[1][4]
Caption: Proposed mechanism of antimicrobial action for imidazole derivatives.
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these derivatives. For instance, the introduction of halogen atoms or other lipophilic groups on the phenyl ring could enhance membrane permeability and, consequently, antimicrobial activity. Further research focusing on a systematic variation of substituents will be instrumental in elucidating the precise SAR for this class of compounds.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further investigation. This guide provides a foundational framework for assessing their antimicrobial efficacy, from synthesis and in vitro testing to understanding their potential mechanisms of action.
Future research should focus on the synthesis and screening of a broader library of these derivatives to establish a comprehensive structure-activity relationship. In vivo studies will also be necessary to evaluate their efficacy and safety in a more complex biological system. The continued exploration of imidazole-based compounds will undoubtedly contribute to the arsenal of weapons against the growing threat of antimicrobial resistance.
References
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- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
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- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH.
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- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF - ResearchG
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- Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-phenyl-1H-imidazole-2-carbaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-phenyl-1H-imidazole-2-carbaldehyde, grounded in the established principles of chemical waste management.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The principle of As Low As Reasonably Achievable (ALARA) exposure should guide all actions.
Inferred Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Expected to be corrosive or irritating, causing burns upon contact. | [1][4][5] |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye damage. | [5][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [4][7] |
| Reproductive Toxicity | The imidazole moiety suggests a potential for reproductive harm. | [1][7] |
| Respiratory Irritation | The aldehyde group may cause respiratory tract irritation. | [5][6] |
Mandatory Personal Protective Equipment (PPE)
All disposal activities must be conducted while wearing the appropriate PPE to create a barrier between the researcher and the chemical waste.
-
Eye Protection : ANSI Z87.1-compliant chemical safety goggles are required. A face shield should be worn over goggles if there is a risk of splashing.[2][8]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[2][9]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect the skin.[9]
-
Work Area : All handling and preparation for disposal should occur within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[8][10]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer system. [2][11]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions within a waste container.[12][13]
-
Action: Collect all waste containing this compound (e.g., unused pure compound, contaminated solutions, reaction residues) at the location where it was generated.
-
Causality: Keeping waste streams separate prevents reactions with incompatible materials. For this compound, key incompatibilities include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][9] Mixing could lead to vigorous, exothermic reactions or the release of toxic gases.
Step 2: Selection of a Compatible Waste Container
The integrity of the waste container is crucial for safe storage and transport.
-
Action: Select a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure screw-top lid is recommended.[1][8]
-
Causality: The container must not react with or be degraded by the chemical waste. Using incompatible containers, such as metal for corrosive materials, can lead to container failure and chemical spills.[12] The container must be kept closed at all times except when waste is being added.[14]
Step 3: Proper Labeling of the Waste Container
Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
-
Causality: Federal and state regulations, such as those from the EPA, mandate proper labeling for tracking and safety.[13][14] Incomplete labels are a common laboratory violation and create a significant risk for waste handlers.[14]
Step 4: Safe Storage of the Waste Container
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of laboratory personnel. The container should be placed within a secondary containment unit (e.g., a chemical-resistant tray or tub).
-
Causality: The SAA ensures that hazardous waste is managed in a controlled location. Secondary containment provides a crucial safeguard against spills and leaks, preventing environmental contamination and personnel exposure.[13] The storage area must be away from direct sunlight, heat, and ignition sources.[8]
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's certified channels.
-
Action: Once the container is full or has been in storage for the maximum allowed time (often 90 days, but check local regulations), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][15]
-
Causality: EHS departments are responsible for ensuring that chemical waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[13]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Cleanup:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[8]
-
Decontaminate the area with a suitable cleaning agent.
-
Report the incident to your supervisor and EHS department.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
-
Always have the Safety Data Sheet (or a comparable document for a closely related chemical) available for emergency responders.[9]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals. Benchchem. 1
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Pharmaceutical Waste. Environmental Health & Safety - University of Delaware. 11
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Imidazole. University of Washington. 9
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Imidazole Standard Operating Procedure. Washington State University. 8
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. 16
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Properly Managing Chemical Waste in Laboratories. Ace Waste. 12
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 14
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Imidazole SOP: Safety & Handling Procedures. Studylib. 15
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SAFETY DATA SHEET - Imidazole. Thermo Fisher Scientific. 3
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 13
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Safety Data Sheet IMIDAZOLE. ChemSupply Australia. 4
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SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. Fisher Scientific. 5
-
SAFETY DATA SHEET - Imidazole. Sigma-Aldrich. 7
-
SAFETY DATA SHEET - 1H-Imidazole-2-carbaldehyde. Fisher Scientific. 6
-
SAFETY DATA SHEET - Imidazole-4-carboxaldehyde. Fisher Scientific. 10
-
Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 2
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-phenyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: An Inference-Based Approach
The chemical structure of 1-phenyl-1H-imidazole-2-carbaldehyde, featuring an imidazole core, an aldehyde functional group, and a phenyl substituent, suggests a hazard profile that demands careful management. Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory tract. The combination of these functionalities necessitates a cautious approach, treating the compound as potentially corrosive, irritating, and harmful if ingested or inhaled.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (or higher) | To prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.[2][3] |
| Solution Preparation and Transfers | - Nitrile Gloves- Chemical Splash Goggles- Face Shield- Lab Coat or Chemical Apron | To protect against splashes of the dissolved compound, which can cause skin and eye irritation or burns.[4] |
| Running Reactions and Work-up | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood | To contain any volatile components or aerosols generated during the reaction and to provide a primary barrier against exposure.[1] |
| Cleaning and Decontamination | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To protect against residual chemical contamination on laboratory surfaces and glassware. |
Note: Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid contaminating your skin.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]
-
The storage container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use:
-
All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid the formation of dust when handling the solid material.[3]
-
Use dedicated spatulas and glassware for handling the compound.
Accidental Spills:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill without proper training and equipment.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves and other disposable PPE in the appropriate hazardous waste stream immediately after use.
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.[2]
Experimental Workflow Visualization
The following diagram illustrates the key stages and safety checkpoints for the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Imidazole - University of Washington. (2025-02-28).
- Safety Data Sheet for Imidazole.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC.
- Safety Data Sheet IMIDAZOLE - ChemSupply Australia. (2023-09-25).
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-06).
- SAFETY DATA SHEET: Imidazole - Carl ROTH.
- Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY DATA SHEET. (2018-01-23).
- Chemical Safety: Personal Protective Equipment.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-06).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
